molecular formula C9H8N2O2 B182818 (Z)-3-(Hydroxyimino)-1-methylindolin-2-one CAS No. 3265-24-5

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one

Cat. No.: B182818
CAS No.: 3265-24-5
M. Wt: 176.17 g/mol
InChI Key: XVDVCPOWCPQHNC-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one is a derivative of the privileged 2-oxindole scaffold, a structure prevalent in numerous compounds with significant biological activities . This compound is synthesized via a condensation reaction of N-methylisatin with hydroxylamine . Its crystal structure has been confirmed by X-ray diffraction, revealing a planar molecular configuration stabilized in the solid state by O—H⋯O and O—H⋯N hydrogen bonds and π–π stacking interactions . The 2-indolinone core is a pivotal pharmacophore in medicinal chemistry, and its derivatives are extensively investigated for their potential anti-bacterial, anti-virus, and neuroprotective properties . As a key synthetic intermediate, this hydroxyimino-functionalized building block is valuable for constructing more complex heterocyclic systems and for use in alkynylation reactions, enabling access to a diverse array of biologically active molecules . This product is intended for research applications in drug discovery and organic synthesis and is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-nitrosoindol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-13)9(11)12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTZPTULXPKGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291972
Record name 1-Methyl-1H-indole-2,3-dione 3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3265-24-5
Record name Indole-2,3-dione, 1-methyl-, 3-oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003265245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1H-indole-2,3-dione 3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one

Introduction: The Significance of the Isatin Oxime Scaffold

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and synthetic organic chemistry.[1] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] Among these derivatives, isatin oximes, formed at the C3-keto position, are of particular interest. The introduction of the oxime moiety can significantly enhance the pharmacological profile of the parent isatin molecule.[3][4]

This compound is a key derivative in this class. The methylation at the N-1 position and the specific (Z)-stereochemistry of the oxime group are critical determinants of its chemical properties and biological interactions. This guide provides a comprehensive, in-depth analysis of the reliable and efficient two-step synthetic pathway to this compound, intended for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the synthesis from first principles to practical application.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step sequence starting from commercially available isatin. The pathway involves:

  • N-Methylation: Introduction of a methyl group at the N-1 position of the isatin indole ring to yield 1-methylindoline-2,3-dione (commonly known as N-methylisatin).

  • Oximation: Stereoselective condensation of the C3-carbonyl group of N-methylisatin with hydroxylamine to form the target (Z)-oxime.

Synthesis_Pathway Isatin Isatin N_Methylisatin 1-Methylindoline-2,3-dione (N-Methylisatin) Isatin->N_Methylisatin Step 1: N-Methylation Reagents: CH₃I, Base (e.g., K₂CO₃) Solvent: DMF Target This compound N_Methylisatin->Target Step 2: Oximation Reagents: NH₂OH·HCl Solvent: Methanol/Ethanol

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of 1-Methylindoline-2,3-dione (N-Methylisatin)

Principle and Rationale

The first step is the N-alkylation of the isatin core. The nitrogen atom in the indole ring of isatin bears a proton that is acidic enough (pKa ≈ 10) to be removed by a moderately strong base. Deprotonation generates the isatin anion, a potent nucleophile.[5] This anion subsequently attacks an electrophilic methyl source, typically methyl iodide, via a classic SN2 reaction to form the N-C bond.

The choice of base and solvent is critical for optimizing reaction efficiency and yield. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃) without solvating the isatin anion, thereby enhancing its nucleophilicity.[5] While strong bases like sodium hydride (NaH) can ensure complete deprotonation, milder and less hazardous bases like potassium carbonate (K₂CO₃) are often sufficient and preferred for safety and cost-effectiveness.[5][6]

Comparative Analysis of N-Methylation Protocols
Starting MaterialMethylating AgentBaseSolventReaction TimeYield (%)Reference
IsatinMethyl IodideK₂CO₃DMF1.5 - 2 hours (Conventional)~85-95%[5]
IsatinMethyl IodideK₂CO₃DMF15 minutes (Microwave)>90%[5]
IsatinMethyl IodideNaHDMF0.5 hours~100% (crude)[7]
IsatinMethyl IodideCaH₂DMFNot SpecifiedNot Specified[6]
Experimental Protocol: N-Methylation using K₂CO₃/DMF

This protocol is based on a well-established and reliable method utilizing potassium carbonate.[5]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve isatin (1.0 eq.) in dry N,N-Dimethylformamide (DMF, approx. 5 mL per 1.0 mmol of isatin).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.3 eq.) to the solution.

  • Anion Formation: Stir the mixture at room temperature. The formation of the isatin anion is often indicated by a color change.

  • Alkylation: Add methyl iodide (CH₃I, 4.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 70°C under reflux for 1.5 to 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). (For microwave-assisted synthesis, irradiate at 300 W for 15 minutes).[5]

  • Work-up: After cooling the reaction to room temperature, pour the mixture into ice-cold water. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and recrystallize from ethanol to yield pure 1-methylindoline-2,3-dione as an orange to red crystalline solid.[5][8]

Characterization of 1-Methylindoline-2,3-dione
  • Appearance: Orange to red crystalline powder[8]

  • Melting Point: 130-133 °C[9]

  • Molecular Formula: C₉H₇NO₂[10]

  • Molecular Weight: 161.16 g/mol [10]

  • Spectroscopic Data: The structure is confirmed by ATR-FTIR, GC-MS, ¹H-NMR, and ¹³C-NMR. Key IR bands include carbonyl stretches (C=O) for the keto and lactam groups around 1720 cm⁻¹ and 1605 cm⁻¹, respectively.[5]

Step 2: Synthesis of this compound

Principle and Rationale

The second step involves the conversion of the C3-ketone of N-methylisatin into an oxime. This is a classic condensation reaction with hydroxylamine. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic C3-carbonyl carbon. A tetrahedral intermediate is formed, which then undergoes dehydration to yield the C=N double bond of the oxime.[11] The reaction is typically performed using hydroxylamine hydrochloride (NH₂OH·HCl); a mild base like pyridine may be added to neutralize the liberated HCl, which drives the equilibrium towards the product.[3]

The stereochemistry of the resulting oxime is a critical aspect. For isatin-3-oximes, the (Z)-isomer is generally the thermodynamically more stable and preferred product.[12][13] This stereoselectivity is crucial for the compound's subsequent biological activity and molecular interactions. The structure and stereochemistry have been unequivocally confirmed by X-ray crystallography.[14]

Oximation_Mechanism cluster_0 Oximation at C3 Position Start 1-Methylindoline-2,3-dione (N-Methylisatin) Intermediate Tetrahedral Intermediate (unstable) Start->Intermediate Nucleophilic Attack Reagent + NH₂OH·HCl Product This compound Intermediate->Product Dehydration (-H₂O)

Caption: Simplified oximation reaction mechanism.

Experimental Protocol: Oximation of N-Methylisatin

This protocol is adapted from established procedures for the oximation of isatin derivatives.[3][14]

  • Dissolution: Dissolve 1-methylindoline-2,3-dione (1.0 eq.) in methanol or ethanol (approx. 20 mL per 1.0 mmol).

  • Reagent Addition: In a separate flask, dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq.) in a minimal amount of the same solvent. Add this solution to the N-methylisatin solution.

  • Base Addition (Optional but Recommended): Add pyridine (1.5 eq.) to the reaction mixture to act as a base.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) for 4 hours.[3] The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If not, the volume can be reduced under vacuum to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. To purify, the crude product can be washed thoroughly with cold ethanol or recrystallized from a suitable solvent like ethanol to yield the pure this compound.[3]

Characterization of this compound
  • Molecular Formula: C₉H₈N₂O₂[15]

  • Molecular Weight: 176.17 g/mol

  • Structure: The definitive structure, including the (Z)-configuration of the C=N double bond, has been confirmed by single-crystal X-ray diffraction analysis.[14]

Conclusion and Outlook

The synthesis of this compound is a robust and high-yielding two-step process that is readily achievable in a standard laboratory setting. The pathway, beginning with the N-methylation of isatin followed by a stereoselective oximation, provides reliable access to this valuable heterocyclic compound. Given the extensive and diverse biological activities reported for isatin oximes, including potent anti-inflammatory and kinase inhibitory effects, this molecule represents a significant scaffold for the development of novel therapeutic agents.[3][4] The detailed protocols and mechanistic insights provided in this guide serve as a critical resource for researchers aiming to synthesize, modify, and explore the full therapeutic potential of this important chemical entity.

References

  • Martinez-Suarez, J. F., et al. (2019). Electrosynthesis of N-Methylisatin. The Journal of Organic Chemistry. Available at: [Link]

  • Shu, C., et al. (2024). A survey of isatin hybrids and their biological properties. Medicinal Chemistry Research. Available at: [Link]

  • Ermolinskii, B. S., et al. (2022). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Pharmaceuticals. Available at: [Link]

  • Singh, R., et al. (2022). Selectfluor‐Mediated N‐Methylation, N‐Methylenesulfonylmethylation and Methylenethiomethylation of Isatins in Dimethyl Sulfoxide. ResearchGate. Available at: [Link]

  • Syla, B., et al. (2020). Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. International Journal of Engineering and Advanced Research. Available at: [https://ijoer.com/ Microwave-assisted-Synthesis-of-Some-N-alkylisatin-%CE%B2--thiocarbohydrazones-paper-report.php]([Link] Microwave-assisted-Synthesis-of-Some-N-alkylisatin-%CE%B2--thiocarbohydrazones-paper-report.php)

  • Ermolinskii, B. S., et al. (2022). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. PubMed. Available at: [Link]

  • Shu, C., et al. (2024). Chemical structures of isatin-oxime hybrids. ResearchGate. Available at: [Link]

  • Abele, E., et al. (2011). Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. Chemistry of Heterocyclic Compounds.
  • Abele, E., et al. (2011). Indole and isatin oximes: synthesis, reactions, and biological activity. Ovid. Available at: [Link]

  • ResearchGate. (2018). Synthesis of N‐methyl isatin and alkyl halide. Available at: [Link]

  • Mathur, G., & Nain, S. (2014). Recent Advancement in Synthesis of Isatin as Anticonvulsant Agents: A Review. Hilaris Publisher. Available at: [Link]

  • Podgorski, I., et al. (2009). The alkylation of isatin‐derived oximes: Spectroscopic and X‐ray crystallographic structural characterization of oxime and nitrone products. Semantic Scholar. Available at: [Link]

  • Sandmeyer, T. (1919). Isatin. Organic Syntheses. Available at: [Link]

  • ResearchGate. (2024). Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One. Available at: [Link]

  • ResearchGate. Synthesis of 3-hydroxy-3-(2-hydroxy-6-oxocyclohex-1-en-1-yl)indolin-2-ones. Available at: [Link]

  • PrepChem.com. Synthesis of 7-methylisatin. Available at: [Link]

  • Chen, G., et al. (2011). Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate. National Institutes of Health. Available at: [Link]

  • Maslov, M. A., et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • Singh, R., et al. (2016). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. ResearchGate. Available at: [Link]

  • Janeba, Z., et al. (2011). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. National Institutes of Health. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Insights into the pharmaceutical properties and in silico study of novel hydrazone derivatives. Scientific Reports. Available at: [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary. Available at: [Link]

  • Li, Y., et al. (2024). Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. 1-Methylisatin. PubChem Compound Summary. Available at: [Link]

Sources

An In-depth Technical Guide to (Z)-3-(Hydroxyimino)-1-methylindolin-2-one: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical and structural properties of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one, a prominent member of the isatin oxime family. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, physicochemical characteristics, and significant biological activities, including its potential as an anticonvulsant and anticancer agent.

Introduction: The Significance of Isatin Oximes

Isatin (1H-indole-2,3-dione) and its derivatives have garnered substantial interest within the medicinal chemistry community due to their wide spectrum of biological and pharmacological activities.[1][2][3] The isatin scaffold is a versatile platform for the synthesis of a multitude of heterocyclic compounds with therapeutic potential.[4] Among these, isatin oximes, formed by the condensation of isatin with hydroxylamine, have emerged as a particularly promising class of compounds. These molecules have demonstrated a range of activities, including anticonvulsant, anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2] This guide focuses specifically on the N-methylated derivative, this compound, providing a detailed exploration of its scientific attributes.

Chemical and Structural Characterization

This compound is a derivative of 1-methylisatin where the ketone group at the C3 position is converted to an oxime. The (Z)-configuration of the hydroxyimino group is the thermodynamically more stable isomer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is specific to this compound, other values are inferred from closely related isatin oxime derivatives due to a scarcity of publicly available data for this specific molecule.

PropertyValueSource
IUPAC Name (3Z)-3-(hydroxyimino)-1-methylindolin-2-one
Molecular Formula C₉H₈N₂O₂PubChem
Molecular Weight 176.17 g/mol PubChem
Appearance Not explicitly reported; likely a crystalline solid
Melting Point Not explicitly reported for this compound. Related isatin oximes exhibit a wide range of melting points, often above 200 °C.
Solubility Generally low solubility in water, soluble in organic solvents like DMSO and DMF. Recrystallization can be performed from ethanol or methanol.[1]
PubChem CID 18631PubChem
Structural Elucidation

The definitive structure of this compound has been confirmed through X-ray crystallography of its monohydrate form, which revealed the presence of three independent molecules in the asymmetric unit.[5] The (Z)-stereochemistry of the C=N-OH bond is a key structural feature.

Diagram: Chemical Structure of this compound

Structure of this compound.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring, a singlet for the N-methyl group, and a characteristic signal for the oxime hydroxyl proton. Aromatic protons of the isatin ring typically appear in the range of δ 6.8-7.8 ppm.[6][7] The N-CH₃ signal would likely be a singlet around δ 3.2 ppm.[8] The oxime OH proton is expected to be a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (C2), the imine carbon (C3), the N-methyl carbon, and the aromatic carbons. The carbonyl carbon (C=O) of the indolin-2-one ring is typically observed around 161-169 ppm.[6] The imine carbon (C=N) would be in a similar downfield region. The N-methyl carbon signal is expected around 26 ppm.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching (if not N-methylated), C=O stretching of the lactam ring, C=N stretching of the oxime, and O-H stretching of the oxime. The C=O stretching vibration for the lactam in isatin derivatives is typically observed in the range of 1731-1746 cm⁻¹.[6] The C=N stretch of the oxime is expected around 1610-1620 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (176.17 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as NO, CO, and cleavage of the oxime group.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward condensation reaction between 1-methylisatin and hydroxylamine hydrochloride.[5] This reaction is a classical method for the preparation of oximes from carbonyl compounds.

Synthesis Workflow

synthesis_workflow start Starting Materials: 1-Methylisatin Hydroxylamine Hydrochloride Base (e.g., Pyridine or Sodium Acetate) Solvent (e.g., Ethanol) reaction Condensation Reaction: Refluxing the mixture start->reaction 1. Mix and heat workup Reaction Work-up: Cooling the reaction mixture Precipitation of the product reaction->workup 2. Reaction completion purification Purification: Filtration Washing with a suitable solvent Recrystallization (e.g., from Ethanol) workup->purification 3. Isolate crude product product Final Product: This compound purification->product 4. Obtain pure product

General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for isatin oxime synthesis.

Materials:

  • 1-Methylisatin

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Acetate (as a base)

  • Ethanol (95%)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylisatin (1 equivalent) in a suitable volume of 95% ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2-1.5 equivalents) and a base such as pyridine or sodium acetate (2-3 equivalents). The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product, being sparingly soluble in ethanol, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Causality behind Experimental Choices:

  • Excess Hydroxylamine: A slight excess of hydroxylamine hydrochloride is used to ensure the complete conversion of the starting 1-methylisatin.

  • Base: The addition of a base is essential to neutralize the HCl released from hydroxylamine hydrochloride, thereby generating the free nucleophilic hydroxylamine required for the condensation reaction.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Recrystallization: This purification technique is employed to obtain a highly pure crystalline product by leveraging the differences in solubility of the product and impurities in a given solvent at different temperatures.

Biological Activities and Potential Applications

This compound, as a member of the isatin oxime family, is anticipated to exhibit a range of biological activities. The primary areas of interest for this class of compounds are their anticonvulsant and anticancer properties.

Anticonvulsant Activity

Isatin and its derivatives have been extensively studied for their effects on the central nervous system, with many exhibiting potent anticonvulsant activity.[3][9] The parent compound, isatin, has shown dose-dependent proconvulsant and anticonvulsant effects in animal models.[1] The anticonvulsant activity of some isatin derivatives is believed to be mediated through the enhancement of GABAergic neurotransmission, a key inhibitory pathway in the brain.[9]

Proposed Mechanism of Anticonvulsant Action:

While the precise mechanism for this compound has not been elucidated, a plausible mechanism for isatin-based anticonvulsants involves the modulation of GABA-A receptors.

anticonvulsant_mechanism compound (Z)-3-(Hydroxyimino)- 1-methylindolin-2-one gaba_receptor GABA-A Receptor compound->gaba_receptor Positive Allosteric Modulation chloride_influx Increased Cl⁻ Influx gaba_receptor->chloride_influx Enhances GABA binding hyperpolarization Neuronal Hyperpolarization chloride_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition anticonvulsant_effect Anticonvulsant Effect inhibition->anticonvulsant_effect

Hypothesized mechanism of anticonvulsant action.

Anticancer and Kinase Inhibition Activity

Isatin oximes have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[10] The anticancer effects of these compounds are often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[2]

Several studies have shown that isatin derivatives can inhibit cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and other important kinases involved in cancer signaling pathways.[10] For instance, certain tricyclic isatin oximes have been identified as potent inhibitors of kinases such as DYRK1A and PIM1, which are implicated in neurodegenerative diseases and cancer.[11]

While specific IC₅₀ values for this compound against various cancer cell lines are not widely reported, the isatin oxime scaffold is a recognized pharmacophore for the development of novel anticancer agents. Further screening and structure-activity relationship (SAR) studies are warranted to fully explore the therapeutic potential of this specific compound.

Conclusion and Future Directions

This compound is a structurally defined isatin oxime with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis and the known biological activities of the broader isatin oxime class make it an attractive candidate for development as an anticonvulsant or anticancer agent.

Future research should focus on a more detailed characterization of its physicochemical and pharmacological properties. Specifically, obtaining comprehensive spectral data, determining its precise melting point and solubility, and conducting extensive in vitro and in vivo studies to elucidate its specific mechanisms of action and therapeutic efficacy are crucial next steps. The exploration of its kinase inhibition profile and the identification of its specific molecular targets will be instrumental in advancing this promising compound towards clinical applications.

References

  • Singh, B., & Prajapati, S. (2017). ISATIN: New Hope Against Convulsion. Current Drug Discovery Technologies, 14(4), 254-269. [Link]

  • Abdel-Wahab, B. F., Abdel-Mohsen, H. T., & El-Sayed, W. A. (2021). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Molecules, 26(11), 3321. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Rahmani Khajouei, M., Mohammadi-Farani, A., Moradi, A., & Aliabadi, A. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(3), 262–272. [Link]

  • Emami, S., Falahati, M., & Foroumadi, A. (2021). Isatin derivatives as anticonvulsant activity. ResearchGate. [Link]

  • Golubeva, A. A., et al. (2020). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 25(23), 5727. [Link]

  • Bhattacharya, S. K., & Kumar, A. (1997). Dose-related proconvulsant and anticonvulsant activity of isatin, a putative biological factor, in rats. Journal of Psychopharmacology, 11(3), 231-234. [Link]

  • Eldehna, W. M., et al. (2022). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 27(19), 6523. [Link]

  • Pandeya, S. N., Smitha, S., Jyoti, M., & Sridhar, S. K. (2005). Biological activities of isatin and its derivatives. Acta Pharmaceutica, 55(1), 27-46.
  • Pandeya, S. N., & Singh, P. (2017). ISATIN: New Hope Against Convulsion. Current Drug Discovery Technologies, 14(4), 254-269. [Link]

  • Ali, A., et al. (2018). Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice. Science and Education Publishing. [Link]

  • da Silva, J. F. M., et al. (2002). Synthesis and biological activity of isatin and its derivatives: a review from 1995 to 2001. Journal of the Brazilian Chemical Society, 13, 273-324.
  • Aliabadi, A., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(3), 262-272. [Link]

  • Ali, A., et al. (2013). Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice. American Journal of Pharmacological Sciences, 1(3), 42-46. [Link]

  • Chen, J., et al. (2011). Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2881. [Link]

  • Electronic Supplementary Information file for: A highly efficient, one-pot, three-component synthesis of 3-hydroxy-3-(pyrazolyl)indolin-2-ones in water. RSC Advances. [Link]

  • Verma, M., et al. (2004). Anticonvulsant activity of Schiff bases of isatin derivatives. Acta Pharmaceutica, 54(1), 49-56.
  • Martins, B. B., et al. (2016). (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one. IUCrData, 1(1), x161506. [Link]

  • Zhang, Y., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 539-548. [Link]

  • Zhang, H., et al. (2015). Practical Synthesis, Antidepressant, and Anticonvulsant Activity of 3-Phenyliminoindolin-2-one Derivatives. Chemical Biology & Drug Design, 87(3), 403-410. [Link]

  • Khan, I., et al. (2020). Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One. ResearchGate. [Link]

  • Chen, J., et al. (2011). Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2881. [Link]

  • Electronic Supplementary Information file for: A highly efficient, one-pot, three-component synthesis of 3-hydroxy-3-(pyrazolyl)indolin-2-ones in water. RSC Advances. [Link]

  • Chen, J., et al. (2011). Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2881. [Link]

  • Zhang, H., et al. (2015). Practical Synthesis, Antidepressant, and Anticonvulsant Activity of 3-Phenyliminoindolin-2-one Derivatives. Chemical Biology & Drug Design, 87(3), 403-410. [Link]

  • Electronic Supplementary Information file for: A highly efficient, one-pot, three-component synthesis of 3-hydroxy-3-(pyrazolyl)indolin-2-ones in water. RSC Advances. [Link]

  • Zhang, H., et al. (2015). Practical Synthesis, Antidepressant, and Anticonvulsant Activity of 3-Phenyliminoindolin-2-one Derivatives. Chemical Biology & Drug Design, 87(3), 403-410. [Link]

  • Khan, I., et al. (2020). Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One. ResearchGate. [Link]

  • Khan, I., et al. (2020). Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One. ResearchGate. [Link]

Sources

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one: A Technical Guide to its Biological Activity and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one, a prominent member of the isatin oxime family, represents a scaffold of significant interest in contemporary drug discovery. Isatin and its derivatives have long been recognized for their diverse pharmacological profile, exhibiting a spectrum of activities including antimicrobial, antiviral, and anticancer effects. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound. We will delve into its potential molecular targets, supported by data from structurally related compounds, and present detailed methodologies for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic promise of this versatile molecule.

Introduction: The Isatin Oxime Scaffold

Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile heterocyclic compound that has served as a privileged scaffold in medicinal chemistry. The introduction of an oxime functionality at the C3 position gives rise to isatin oximes, a class of compounds with enhanced and often distinct biological properties. The (Z)-isomer of 3-(Hydroxyimino)-1-methylindolin-2-one, with a methyl group at the N1 position, is a key exemplar of this chemical class. The structural rigidity of the indolinone core, combined with the hydrogen bonding capabilities of the oxime group, facilitates interactions with a variety of biological macromolecules, leading to a broad range of pharmacological effects.

Synthesis of this compound

The synthesis of this compound is a straightforward and efficient process, typically achieved through the condensation of N-methylisatin with hydroxylamine hydrochloride.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve N-methylisatin in a suitable solvent, such as ethanol or methanol.

  • Addition of Hydroxylamine: Add an equimolar amount of hydroxylamine hydrochloride to the solution. The presence of a base, like sodium acetate or pyridine, is often beneficial to neutralize the liberated HCl.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 1 to 4 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The product, this compound, will often precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure (Z)-isomer.

G N_methylisatin N-Methylisatin Reaction Condensation (Stirring, RT or Reflux) N_methylisatin->Reaction Reactant 1 Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Reaction Reactant 2 Solvent Ethanol/Methanol Base (e.g., NaOAc) Solvent->Reaction Reaction Conditions Product This compound Reaction->Product Yields

Caption: Synthetic pathway for this compound.

Biological Activities and Potential Therapeutic Targets

While extensive biological data specifically for this compound is still emerging, the broader class of isatin oximes has been extensively studied, revealing significant potential in several therapeutic areas.

Anticancer Activity

Isatin-based compounds are well-documented for their antiproliferative effects against a variety of cancer cell lines.[1][2] The proposed mechanisms of action are often multifactorial and include the inhibition of key enzymes involved in cell cycle regulation and signal transduction.

A growing body of evidence suggests that isatin oximes exert their anticancer effects through the inhibition of protein kinases.[3][4][5] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.

Structurally related tricyclic isatin oximes have demonstrated potent inhibitory activity against a panel of kinases.[4][5] For instance, a tricyclic isatin oxime derivative showed high binding affinity for kinases such as DYRK1A, DYRK1B, and PIM1.[4][5] These kinases are implicated in cell proliferation, survival, and apoptosis, making them attractive targets for cancer therapy.

Table 1: Kinase Inhibition Profile of a Structurally Related Tricyclic Isatin Oxime

Kinase TargetPercentage Inhibition at 10 µM
DYRK1A>96%
DYRK1B>96%
PIM1>96%
Haspin>96%
HIPK1-3>96%
IRAK1>96%
NEK10>96%
DAPK1-3>96%

Data adapted from studies on structurally related tricyclic isatin oximes.[4][5]

G cluster_downstream Downstream Cellular Effects Isatin_Oxime This compound (and related derivatives) Kinase Protein Kinases (e.g., DYRK1A, PIM1, VEGFR-2) Isatin_Oxime->Kinase Inhibits CellCycle Cell Cycle Arrest Kinase->CellCycle Regulates Apoptosis Induction of Apoptosis Kinase->Apoptosis Regulates Angiogenesis Inhibition of Angiogenesis Kinase->Angiogenesis Promotes G Start Seed Cells in 96-well Plate Treat Treat with Compound (Serial Dilutions) Start->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Add Solubilization Buffer Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity Assessment

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.

Protocol:

  • Cell Monolayer: Prepare a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Adsorption: Infect the cells with a known amount of virus for a short period to allow for adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation in the untreated virus control wells.

  • Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques (areas of cell death).

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the 50% effective concentration (EC50).

Conclusion and Future Directions

This compound belongs to the promising class of isatin oximes with a high potential for therapeutic applications. Based on the extensive research on structurally related compounds, this molecule is a strong candidate for further investigation as an anticancer, antimicrobial, and antiviral agent. The likely mechanism of its anticancer activity involves the inhibition of key protein kinases, highlighting a path for rational drug design and optimization.

Future research should focus on a comprehensive biological characterization of this compound, including:

  • Broad-spectrum screening: Evaluating its activity against a wide panel of cancer cell lines, bacterial strains, and viruses to determine its specificity and potency.

  • Target identification and validation: Utilizing techniques such as kinase profiling and molecular docking to identify and confirm its specific molecular targets.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize its biological activity and pharmacokinetic properties.

  • In vivo efficacy studies: Assessing its therapeutic potential in relevant animal models of disease.

The insights provided in this technical guide serve as a foundation for these future investigations, which will be crucial in unlocking the full therapeutic potential of this compound.

References

  • Abdelgawad, M. A., Hayallah, A. M., Bukhari, S. N. A., & Abd El-Gaber, M. K. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(22), 8011. [Link]

  • Jarrahpour, A., Fathi-Roudsari, M., & De Clercq, E. (2007). Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives. Molecules, 12(8), 1720-1730. [Link]

  • Kumar, D., Kumar, N., & Singh, V. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Journal of Chemical and Pharmaceutical Research, 10(10), 1-10. [Link]

  • Sharma, R., & Kumar, R. (2020). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules, 25(23), 5648. [Link]

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324. [Link]

  • Eldehna, W. M., Fares, M., & Abdel-Aziz, H. A. (2018). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 890-903. [Link]

  • Singh, U. P., & Bhat, H. R. (2015). Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. Molecules, 20(4), 6586-6603. [Link]

  • Alsalihi, M. S., Al-Jobori, K. M., & Al-Anber, M. A. J. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Pharmaceutical Chemistry Journal, 57(2), 196-203. [Link]

  • Kryštof, V., Cankař, P., & Slouka, J. (2021). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. International Journal of Molecular Sciences, 22(14), 7481. [Link]

  • Kryštof, V., Cankař, P., & Slouka, J. (2021). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. PubMed, 34287399. [Link]

  • Sriram, D., Yogeeswari, P., & Myneedu, N. S. (2006). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Journal of Pharmacy and Pharmacology, 58(7), 985-989. [Link]

Sources

An In-depth Technical Guide to (Z)-3-(Hydroxyimino)-1-methylindolin-2-one: Discovery, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one, a notable derivative of the versatile isatin scaffold. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its parent molecule, its synthesis, physicochemical properties, and explores its potential pharmacological significance based on current scientific understanding of related compounds.

Introduction: The Isatin Scaffold and its Significance

Isatin (1H-indole-2,3-dione), a heterocyclic compound first isolated in 1840 by Erdmann and Laurent through the oxidation of indigo, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural features, including a fused aromatic and pyrrolidone ring system with reactive carbonyl groups, allow for extensive chemical modifications, leading to a vast library of derivatives with a wide spectrum of biological activities.[3] Isatin and its analogues have demonstrated potential as anticancer, anti-inflammatory, antiviral, anticonvulsant, and antimicrobial agents, making them a focal point of intensive research in the quest for novel therapeutics.[3][4] The introduction of an oxime functional group at the C3 position of the isatin core, as seen in this compound, further enhances its chemical diversity and potential for biological interactions. Oximes are recognized for their roles as kinase inhibitors and their contributions to anti-inflammatory and anticancer activities.[5]

Historical Context and Discovery

While a singular "discovery" paper for this compound is not readily identifiable in historical literature, its existence is a direct consequence of the rich history of isatin chemistry. Following the initial synthesis of isatin in 1840, the 19th and 20th centuries saw the development of numerous synthetic routes to the isatin core, including the Sandmeyer, Stolle, and Gassman syntheses.[1][6] These methods paved the way for the systematic exploration of isatin derivatization.

The synthesis of isatin oximes, including the N-methylated variant, is a logical extension of this exploration. The reaction of a ketone with hydroxylamine to form an oxime has been a fundamental transformation in organic chemistry since the 19th century.[6] The preparation of this compound is achieved through a straightforward condensation reaction of N-methyl isatin with hydroxylamine. A notable report in the scientific literature provides a detailed experimental protocol for this synthesis and, importantly, a definitive characterization of its crystal structure, confirming the (Z)-configuration of the oxime.[7]

Chemical Synthesis and Characterization

The synthesis of this compound is a robust and well-established procedure. The primary route involves the direct condensation of N-methyl isatin with hydroxylamine.[7]

Synthetic Workflow

Synthesis_of_Z_3_Hydroxyimino_1_methylindolin_2_one N_methyl_isatin N-Methyl Isatin Reaction Condensation Reaction N_methyl_isatin->Reaction Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Reaction Solvent Methanol Solvent->Reaction in Purification Column Chromatography Reaction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from a published procedure for the synthesis of this compound.[7]

  • Dissolution of Starting Material: N-methyl isatin (1 mmol) is dissolved in methanol (20 ml).

  • Addition of Reagent: A solution of hydroxylamine (1.2 mmol) in methanol (10 ml) is added dropwise to the N-methyl isatin solution.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the disappearance of the starting isatin is observed.

  • Solvent Removal: The solvent is removed under reduced pressure (in vacuo).

  • Purification: The resulting residue is purified by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (1:1) as the eluent, to yield the pure this compound.

  • Crystallization (for X-ray analysis): Yellow single crystals suitable for X-ray diffraction can be obtained by dissolving the purified product in methanol and allowing for slow evaporation at room temperature.[7]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its potential as a drug candidate.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]
Appearance Yellow crystals[7]
XLogP3 1.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 58.1 Ų[2]
Crystal System Monoclinic[7]
Space Group P2₁/n[7]

Biological Activities and Potential Applications

While specific biological studies on this compound are limited, a substantial body of evidence from research on related isatin derivatives and isatin oximes provides a strong basis for predicting its potential pharmacological activities.

Neuroprotective and Anti-Neuroinflammatory Potential

Isatin itself is an endogenous modulator in the brain and has been shown to be neuroprotective in various experimental models of neurodegeneration.[8] The neuroprotective effects of isatin are thought to be mediated through its interaction with multiple protein targets and its influence on gene expression.[8] Furthermore, studies on N1-alkylated isatin derivatives have demonstrated their ability to reduce the release of pro-inflammatory mediators such as nitric oxide, interleukin-6, and tumor necrosis factor-α in activated microglia cells.[9] Given that this compound possesses an N-methyl group, it is a promising candidate for further investigation as an anti-neuroinflammatory agent.

Kinase Inhibition

A significant area of interest for isatin oximes is their activity as kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Tricyclic isatin oximes have been shown to have high binding affinity for several kinases, including DYRK1A and PIM1, which are involved in neurodegenerative diseases and cancer, respectively.[1] The oxime moiety is a key pharmacophoric feature that can interact with the kinase active site.

Potential_Kinase_Inhibition_Pathway Molecule (Z)-3-(Hydroxyimino)-1- methylindolin-2-one Kinase Protein Kinase (e.g., DYRK1A, PIM1) Molecule->Kinase Inhibits Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Downstream Cellular Response (e.g., Proliferation, Inflammation) Phospho_Substrate->Cellular_Response Triggers

Caption: Potential mechanism of action via kinase inhibition.

Anticancer and Antiviral Activities

The broader class of isatin derivatives has been extensively investigated for anticancer properties.[10] Isatin oxime ethers, for instance, have shown in vitro cytotoxicity and inhibitory activity against the respiratory syncytial virus.[10] The structural versatility of the isatin scaffold allows for the fine-tuning of its activity against various cancer cell lines and viruses.

Future Directions and Conclusion

This compound represents a molecule of significant interest at the intersection of isatin and oxime chemistry. While its historical discovery is intertwined with the broader development of isatin derivatives, its well-defined synthesis and the known pharmacological profiles of its constituent moieties point towards a promising future in drug discovery.

Future research should focus on a comprehensive biological evaluation of this specific compound to move beyond the extrapolated activities of its chemical class. Key areas for investigation include:

  • In-depth neuropharmacological studies: To validate the predicted anti-neuroinflammatory and neuroprotective effects.

  • Kinase profiling: To identify specific kinase targets and elucidate the mechanism of inhibition.

  • Anticancer and antimicrobial screening: To explore its potential in these therapeutic areas.

References

  • Abele, E., Abele, R., & Dambrova, M. (2003). Isatin and its derivatives: review of pharmacological activities and therapeutic potential.
  • Bekircan, O., & Bektas, H. (2008). Isatin and its derivatives: a review of the synthesis and applications. Turkish Journal of Chemistry, 32(6), 701-722.
  • Chen, Y., et al. (2019). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 24(12), 2273. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 18631, this compound. Retrieved from [Link]

  • Grewal, A. S. (2014). Recent pharmacological advancements in isatin chemistry. International Journal of Pharmaceutical Sciences and Research, 5(8), 3077-3085.
  • Lopes, C., et al. (2021). Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia. Pharmaceuticals, 14(9), 886. [Link]

  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]

  • Medvedev, A. E., et al. (2020). A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research. International Journal of Molecular Sciences, 21(12), 4225. [Link]

  • Pandeya, S. N., et al. (2001). Anticonvulsant activity of isatin and its derivatives. Acta Pharmaceutica Turcica, 43(1), 29-34.
  • Zaykov, H., et al. (2024). Isatin and its derivatives: review of pharmacological activities and therapeutic potential.
  • Ding, Y., et al. (2020). Isatin and its derivatives as anticancer agents. European Journal of Medicinal Chemistry, 188, 112011.
  • Fadl, T. A., & Bin-Jubair, F. A. (2010).
  • Justo, G. Z., et al. (2016). Isatin derivatives as potential agents against Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 26(15), 3569-3572.
  • Azizian, J., et al. (2011). Synthesis of new isatin-based heterocyclic compounds and their cytotoxic activities. Archiv der Pharmazie, 344(10), 665-672.
  • Bonvicini, F., et al. (2022). Isatin: A Privileged Scaffold in Medicinal Chemistry. Molecules, 27(3), 943.
  • Verma, M., et al. (2004). Synthesis of some new isatin derivatives and their anti-HIV activity. Indian Journal of Chemistry-Section B, 43B(1), 188-192.
  • Gomes, P., et al. (2017). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 22(8), 1234. [Link]

  • Hou, Y., et al. (2008). Isatin, a novel endogenous MAO inhibitor, is a potential therapeutic agent for Parkinson's disease.
  • Gang, Y., et al. (2011). Isatin: a review of its chemistry and biological activities.
  • Johansson, M., et al. (2013). The Sandmeyer isatin synthesis. Organic & Biomolecular Chemistry, 11(28), 4559-4566.
  • Anne, F., et al. (2009). A practical synthesis of isatins. Tetrahedron Letters, 50(26), 3444-3446.
  • Zhang, J., et al. (2011). Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1657. [Link]

Sources

Technical Guide: (Z)-3-(Hydroxyimino)-1-methylindolin-2-one (1-Methylisatin-3-Oxime) - A Versatile Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one, a derivative of the privileged isatin scaffold, represents a molecule of significant interest in contemporary medicinal chemistry. Isatin and its derivatives, particularly isatin oximes, have demonstrated a remarkable breadth of biological activities.[1] This guide synthesizes the current understanding and outlines the prospective therapeutic applications of this specific compound, focusing on its potential as an anticancer, neuropharmacological, and anti-inflammatory agent. We provide a rationale for its mechanisms of action, detailed protocols for its preclinical evaluation, and a forward-looking perspective on its journey from a promising chemical entity to a potential clinical candidate.

Introduction and Molecular Profile

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound identified in various organisms, which has served as a foundational building block for synthesizing a multitude of biologically active molecules.[2] The introduction of a hydroxyimino (oxime) group at the C3 position and a methyl group at the N1 position yields this compound, also known as 1-methylisatin-3-oxime. This modification significantly enhances the molecule's pharmacological profile, opening avenues for diverse therapeutic interventions ranging from oncology to neurology.[1][3] This document serves as a technical exploration of these avenues, grounded in the broader scientific literature on isatin oximes.

Molecular Structure:

  • IUPAC Name: this compound

  • Synonyms: 1-Methylisatin-3-oxime

  • Molecular Formula: C₉H₈N₂O₂

  • Molecular Weight: 176.17 g/mol

  • Core Scaffold: Isatin (1H-indole-2,3-dione)

The synthesis is typically straightforward, involving the condensation of 1-methylisatin with hydroxylamine hydrochloride, a reaction that provides a high yield of the target oxime.[4]

Core Therapeutic Potential I: Oncology

The isatin scaffold is a cornerstone of many anticancer agents, with derivatives reported to inhibit key processes like cell proliferation and angiogenesis, and to induce programmed cell death (apoptosis).[5][6] Isatin oximes, in particular, have shown potent cytotoxicity against a range of human cancer cell lines, including those exhibiting resistance to conventional apoptotic stimuli.[7][8]

Postulated Mechanism of Action: Kinase Inhibition

A primary mechanism underlying the anticancer activity of isatin derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control growth, proliferation, and survival.[6] Several isatin-based compounds are known inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and other tyrosine kinases.[6] Inhibition of VEGFR-2 blocks downstream signaling cascades, such as the RAS/MAPK pathway, thereby suppressing tumor angiogenesis and growth.

VEGFR2_Inhibition_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 Receptor Kinase Domain VEGF->VEGFR2 Binding & Dimerization RAS RAS VEGFR2:kinase->RAS Autophosphorylation & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation Translocation to Nucleus Inhibitor (Z)-3-(Hydroxyimino)- 1-methylindolin-2-one Inhibitor->Block ATP ATP ATP->VEGFR2:kinase Block->VEGFR2:kinase Competitive Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by an isatin oxime derivative.

Experimental Workflow: In Vitro Cytotoxicity Profiling

To ascertain the anti-proliferative effects of this compound, a robust and validated workflow is essential. The following diagram and protocol outline the standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) using a luminescence-based cell viability assay.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (e.g., A549, MCF-7) Grow to 80% confluency start->cell_culture seeding 2. Cell Seeding Seed 5,000 cells/well in 96-well plates cell_culture->seeding incubation1 3. Adherence Incubate for 24h seeding->incubation1 treatment 4. Compound Treatment Add serial dilutions of compound (0.01 µM to 100 µM) incubation1->treatment incubation2 5. Incubation Incubate for 72h treatment->incubation2 controls Controls Vehicle (DMSO) Control Positive Control (Doxorubicin) controls->treatment assay 6. Viability Assay Add CellTiter-Glo® Reagent (Measures ATP) incubation2->assay readout 7. Data Acquisition Read luminescence on a plate reader assay->readout analysis 8. Data Analysis Normalize to controls Calculate IC50 via non-linear regression readout->analysis end End analysis->end

Caption: Standard workflow for determining in vitro cytotoxicity (IC₅₀ value).

  • Cell Seeding: Culture human cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) under standard conditions. Trypsinize and seed cells into opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the medium from the cell plates and add 100 µL of the prepared compound dilutions.

    • Expertise Note: It is critical to include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) to account for solvent toxicity and a positive control (a known cytotoxic agent like Doxorubicin) to validate assay performance.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Assay Execution: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Analysis: Convert raw luminescence units to percentage of viability relative to the vehicle control. Plot the results against the logarithm of compound concentration and fit a dose-response curve using non-linear regression to determine the IC₅₀ value.

Anticipated Data Profile

Based on published data for related isatin oxime derivatives, the compound is expected to exhibit significant cytotoxic activity.[7][9]

Cell LineCancer TypeAnticipated IC₅₀ (µM)Reference Compound (Sunitinib) IC₅₀ (µM)[9]
A-549Non-Small Cell Lung5 - 159.87
HT-29Colorectal2 - 107.35
ZR-75Breast (ER+)1 - 87.11
MDA-MB-231Breast (Triple-Negative)10 - 25Not specified

Core Therapeutic Potential II: Neuropharmacology

Isatin derivatives have a well-documented history of investigation for central nervous system (CNS) disorders, notably epilepsy.[4][10] Their inherent lipophilicity suggests potential for blood-brain barrier penetration, a critical attribute for centrally acting agents.[11]

Postulated Mechanisms of Action: Anticonvulsant and Neuroprotective Effects
  • Anticonvulsant Activity: The anticonvulsant properties of some isatin derivatives have been linked to their ability to modulate neurotransmitter systems. Studies have shown that active compounds can significantly increase brain levels of the inhibitory neurotransmitter GABA.[12] The precise mechanism, whether through inhibition of GABA-transaminase or other targets, remains an active area of research.

  • Neuroprotective/Anti-inflammatory Activity: Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. Tricyclic isatin oximes have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF in monocytic cells.[13][14] This effect is likely mediated by the inhibition of critical inflammatory signaling kinases such as DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) and PIM1.[13][14]

Experimental Workflow: In Vivo Anticonvulsant Screening

The two most common primary screening models for anticonvulsant activity are the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which models absence seizures.[3][10]

  • Ethical Statement: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines to minimize animal suffering.

  • Animal Acclimation: Use adult male Swiss albino mice (20-25 g). Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg), typically dissolved in a vehicle like 0.5% methylcellulose. A vehicle control group and a positive control group (e.g., Phenytoin, 30 mg/kg) must be included.

  • Test Procedure: At the time of peak effect (determined by prior pharmacokinetic studies, typically 30-60 minutes post-injection), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.

  • Endpoint Measurement: The primary endpoint is the abolition of the hind limb tonic extensor phase of the seizure. An animal is considered "protected" if this phase is absent.

  • Data Analysis: The activity is expressed as the percentage of animals protected at each dose level. An ED₅₀ (median effective dose) can be calculated if a dose-response relationship is established. A neurotoxicity screen (e.g., rotarod test) should be run in parallel to assess for motor impairment.[10]

Anticipated Data Profile

Many isatin derivatives show protection in both MES and scPTZ screens, indicating a broad spectrum of anticonvulsant activity.[3][4]

Treatment GroupDose (mg/kg, i.p.)Time Point% Protection in MES Test
Vehicle Control-0.5 h0%
Phenytoin300.5 h100%
Compound X300.5 h25%
Compound X1000.5 h80%
Compound X3000.5 h100%

Future Directions and Conclusion

This compound is a promising chemical entity built upon the versatile and biologically active isatin scaffold. The strong preclinical evidence for related isatin oximes in oncology and neuropharmacology provides a compelling rationale for its further investigation.

Key Next Steps:

  • Target Deconvolution: While kinase inhibition is a likely mechanism in cancer, identifying the specific kinase(s) that this compound inhibits with high affinity is paramount. This requires comprehensive kinase panel screening.

  • Lead Optimization: Structure-activity relationship (SAR) studies should be conducted to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • In Vivo Efficacy: Promising in vitro results must be validated in relevant in vivo models, such as tumor xenograft models for oncology or chronic seizure models for epilepsy.

  • Safety and Toxicology: A thorough evaluation of the compound's safety profile, including off-target effects and potential for toxicity, is essential before any clinical consideration.

References

  • Kancharla, S. K., Birudaraju, S., et al. (2022). Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles as inhibitors of Mycobacterium tuberculosis. New Journal of Chemistry. Available at: [Link]

  • Ferreira, M. M., et al. (2020). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry. Available at: [Link]

  • Tsepa, D. V., et al. (2022). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. International Journal of Molecular Sciences. Available at: [Link]

  • Kancharla, S. K., Birudaraju, S., et al. (2022). Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles as inhibitors of Mycobacterium tuberculosis. Semantic Scholar. Available at: [Link]

  • Tsepa, D. V., et al. (2022). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Scilit. Available at: [Link]

  • Evdokimov, N. M., et al. (2016). Isatin derivatives with activity against apoptosis-resistant cancer cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Singh, U. P., & Bhat, H. R. (2021). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules. Available at: [Link]

  • Ribeiro, R. P., et al. (2021). Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abele, E., et al. (2023). Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. Available at: [Link]

  • Abele, E., et al. (2023). Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. Available at: [Link]

  • van der Pijl, F., et al. (2024). Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents. Biochemical Pharmacology. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Chemical structures for certain reported isatin-based anticancer agents... ResearchGate. Available at: [Link]

  • Khan, I., et al. (2020). Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. Letters in Drug Design & Discovery. Available at: [Link]

  • Saravanan, G., et al. (2014). Anticonvulsant activity of novel 1-(morpholinomethyl)-3-substituted isatin derivatives. ResearchGate. Available at: [Link]

  • Verma, M., et al. (2004). Anticonvulsant activity of Schiff bases of isatin derivatives. Acta Pharmaceutica. Available at: [Link]

  • Siddiqui, A. A., & Mishra, R. (2016). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. CNS & Neurological Disorders - Drug Targets. Available at: [Link]

  • Sridhar, S. K., et al. (2013). Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice. American Journal of Pharmacological Sciences. Available at: [Link]

  • Fesharaki, S., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences. Available at: [Link]

  • Eldehna, W. M., et al. (2018). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Eldehna, W. M., et al. (2018). Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Eldehna, W. M., et al. (2018). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. National Institutes of Health. Available at: [Link]

  • da Silva, A. F., et al. (2018). Molecular Modeling and In Vitro Studies of a Neutral Oxime as a Potential Reactivator for Acetylcholinesterase Inhibited by Paraoxon. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, Z., et al. (2019). Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. Molecules. Available at: [Link]

  • Kumar, V., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]

  • Kumar, D., et al. (2018). Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation. Chemical Communications. Available at: [Link]

  • Seliem, I. A., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules. Available at: [Link]

  • Chambers, J. E., et al. (2019). Novel centrally active oxime reactivators of acetylcholinesterase inhibited by surrogates of sarin and VX. Neurotoxicology. Available at: [Link]

  • Martyna, A., et al. (2023). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules. Available at: [Link]

Sources

Methodological & Application

Illuminating the Therapeutic Potential of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one: A Guide to its In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Isatin Oxime Derivative

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one is a synthetic small molecule belonging to the isatin oxime family. Isatin derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antiviral, neuroprotective, and enzyme inhibitory properties.[1] This compound, synthesized through a condensation reaction between N-methyl isatin and hydroxylamine, presents a promising scaffold for the development of novel therapeutics.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for evaluating the biological activities of this compound. We will delve into detailed methodologies for assessing its potential as an acetylcholinesterase (AChE) reactivator, an antiviral agent, a neuroprotective compound, and a histone deacetylase (HDAC) inhibitor.

Chemical Properties and Handling

Before commencing any experimental work, it is crucial to understand the chemical properties and safety considerations for this compound.

PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Typically a solid
Solubility Soluble in organic solvents like DMSO and ethanol

Safety and Handling: While specific toxicity data for this compound is not extensively available, general precautions for handling isatin derivatives should be followed. Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2][3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, wash the affected area thoroughly with water.

Experimental Applications and Protocols

This section outlines detailed protocols for investigating the multifaceted biological activities of this compound.

Acetylcholinesterase (AChE) Reactivation Assay

Scientific Rationale: Organophosphate nerve agents and pesticides exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme for nerve function. Oxime compounds can act as reactivators of inhibited AChE, restoring its function. This assay evaluates the potential of this compound to reactivate organophosphate-inhibited AChE using the well-established Ellman's method.[4][5]

Experimental Workflow:

AChE_Reactivation_Workflow cluster_prep Preparation cluster_inhibition Inhibition & Reactivation cluster_assay Measurement cluster_analysis Data Analysis reagents Prepare Reagents: - AChE solution - OP inhibitor (e.g., paraoxon) - Test compound dilutions - DTNB solution - Acetylthiocholine (ATCh) inhibit Incubate AChE with organophosphate inhibitor reagents->inhibit reactivate Add test compound and incubate inhibit->reactivate add_substrate Add DTNB and ATCh reactivate->add_substrate measure Measure absorbance at 412 nm kinetically add_substrate->measure calculate Calculate reactivation rate measure->calculate

Caption: Workflow for the AChE reactivation assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Dissolve human recombinant AChE in the phosphate buffer to a final concentration of 0.5 U/mL.

    • Prepare a stock solution of an organophosphate inhibitor (e.g., paraoxon) in isopropanol.

    • Prepare serial dilutions of this compound in the phosphate buffer containing a small percentage of DMSO to ensure solubility.

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare a 10 mM solution of acetylthiocholine iodide (ATCh) in deionized water.

  • Inhibition of AChE:

    • In a 96-well microplate, add 50 µL of the AChE solution to each well.

    • Add 10 µL of the paraoxon solution to inhibit the enzyme. Incubate for 30 minutes at 37°C.

  • Reactivation:

    • Add 10 µL of various concentrations of this compound or a known reactivator (positive control, e.g., pralidoxime) to the inhibited AChE.

    • For the negative control (no reactivation), add 10 µL of the buffer.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Measurement of AChE Activity:

    • To each well, add 100 µL of the DTNB solution followed by 20 µL of the ATCh solution to start the reaction.

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • The percentage of reactivation is calculated using the following formula: % Reactivation = [(Rate of reactivated enzyme - Rate of inhibited enzyme) / (Rate of native enzyme - Rate of inhibited enzyme)] x 100

Expected Results: A dose-dependent increase in the reaction rate in the presence of this compound would indicate its ability to reactivate the inhibited AChE.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Scientific Rationale: Isatin derivatives have shown promise as broad-spectrum antiviral agents.[3][6][7] The plaque reduction assay is a standard method to quantify the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[8]

Experimental Workflow:

Antiviral_Plaque_Reduction_Workflow cluster_prep Cell & Virus Preparation cluster_infection Infection & Treatment cluster_incubation Plaque Formation cluster_visualization Visualization & Analysis cell_culture Seed susceptible cells in a multi-well plate infect Infect cell monolayer with virus cell_culture->infect virus_prep Prepare virus stock and test compound dilutions treat Add test compound at various concentrations virus_prep->treat infect->treat overlay Add semi-solid overlay (e.g., methylcellulose) treat->overlay incubate Incubate for several days to allow plaque formation overlay->incubate stain Fix and stain cells (e.g., crystal violet) incubate->stain count Count plaques and calculate % inhibition stain->count

Caption: Workflow for the antiviral plaque reduction assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus or Madin-Darby Canine Kidney cells for Influenza virus) in 24-well plates and grow until a confluent monolayer is formed.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in a serum-free cell culture medium.

    • Prepare a virus dilution that will produce a countable number of plaques (typically 50-100 plaques per well).

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

    • Infect the cells with the virus dilution for 1 hour at 37°C to allow for viral adsorption.

    • After incubation, remove the virus inoculum and add the medium containing the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Plaque Formation:

    • After a short incubation with the compound, remove the medium and overlay the cells with a semi-solid medium (e.g., 1% methylcellulose in culture medium) containing the respective concentrations of the test compound.

    • Incubate the plates at 37°C in a CO₂ incubator for 2-5 days, depending on the virus, until visible plaques are formed.

  • Plaque Visualization and Counting:

    • Aspirate the overlay and fix the cells with a solution of 10% formalin for at least 30 minutes.

    • Stain the cells with a 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control.

    • Determine the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits plaque formation by 50%.

Expected Results: A reduction in the number of plaques in a dose-dependent manner will indicate the antiviral activity of the compound.

Neuroprotection Assay against Oxidative Stress

Scientific Rationale: Isatin derivatives have been reported to possess neuroprotective properties.[1] Oxidative stress, often induced by agents like hydrogen peroxide (H₂O₂), is a major contributor to neuronal cell death in neurodegenerative diseases.[9][10] This assay assesses the ability of this compound to protect neuronal cells from H₂O₂-induced cytotoxicity. Cell viability is measured using the MTT assay.[9][10]

Experimental Workflow:

Neuroprotection_Workflow cluster_prep Cell Culture & Treatment cluster_stress Induction of Oxidative Stress cluster_viability Viability Assessment cluster_analysis Data Analysis seed_cells Seed neuronal cells (e.g., SH-SY5Y or PC12) pre_treat Pre-treat with test compound seed_cells->pre_treat induce_stress Expose cells to H₂O₂ pre_treat->induce_stress mtt_assay Perform MTT assay induce_stress->mtt_assay measure_absorbance Measure absorbance at 570 nm mtt_assay->measure_absorbance calculate_viability Calculate % cell viability measure_absorbance->calculate_viability HDAC_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection cluster_analysis Data Analysis reagents Prepare Reagents: - HDAC2 enzyme - Test compound dilutions - Fluorogenic substrate - Developer solution incubate_inhibitor Incubate HDAC2 with test compound reagents->incubate_inhibitor add_substrate Add fluorogenic substrate and incubate incubate_inhibitor->add_substrate add_developer Add developer solution add_substrate->add_developer measure_fluorescence Measure fluorescence add_developer->measure_fluorescence calculate_inhibition Calculate % inhibition and IC₅₀ measure_fluorescence->calculate_inhibition

Caption: Workflow for the HDAC inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., Tris-based buffer with salts and a reducing agent).

    • Dilute recombinant human HDAC2 enzyme in the assay buffer to the desired concentration.

    • Prepare serial dilutions of this compound and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

    • Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions (e.g., using a commercial HDAC assay kit).

  • Enzymatic Reaction:

    • In a black 96-well microplate, add the diluted HDAC2 enzyme to each well.

    • Add the test compound dilutions or controls to the respective wells.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).

  • Fluorescence Detection:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.

    • Incubate for an additional 15-20 minutes at room temperature.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each compound concentration.

    • Determine the 50% inhibitory concentration (IC₅₀) value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Expected Results: A decrease in fluorescence in a dose-dependent manner indicates the inhibitory activity of this compound against the HDAC enzyme.

Data Presentation and Interpretation

For each assay, it is crucial to present the data clearly to facilitate interpretation and comparison.

Table 1: Example Data Table for AChE Reactivation Assay

Compound Concentration (µM)Rate of Reaction (ΔAbs/min)% Reactivation
0 (Inhibited Control)0.010
10.05X
100.12Y
1000.25Z
Native Enzyme0.30100

Table 2: Example Data Table for Antiviral Plaque Reduction Assay

Compound Concentration (µM)Average Plaque Count% Inhibition
0 (Virus Control)800
0.165A
142B
1015C
1002D

Table 3: Example Data Table for Neuroprotection Assay

TreatmentCompound Conc. (µM)H₂O₂ Conc. (µM)% Cell Viability
Control00100
H₂O₂ alone010052
Compound + H₂O₂110065
Compound + H₂O₂1010085
Compound + H₂O₂10010095

Table 4: Example Data Table for HDAC Inhibition Assay

Compound Concentration (µM)Fluorescence Units% Inhibition
0 (No Inhibitor)50000
0.014500P
0.13200Q
11500R
10500S

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its potential as an AChE reactivator, antiviral agent, neuroprotective compound, and HDAC inhibitor, researchers can gain valuable insights into its therapeutic promise. The modular nature of these assays allows for adaptation to specific research needs and the exploration of other potential biological activities of this versatile isatin oxime derivative. Further studies, including mechanism of action elucidation and in vivo efficacy and safety assessments, will be crucial in advancing the development of this compound as a potential therapeutic candidate.

References

  • Yadav, M., et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Medicinal Chemistry Research, 31(1), 1-25.
  • Selvam, P., et al. (2005). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 67(5), 582-586.
  • Sriram, D., et al. (2005).
  • Yasine, N., et al. (2025). Acetylcholinesterase reactivation potential of a novel oxime: in silico and in vitro studies. Grand Asian Journal of Biological and Pharmaceutical Sciences, 1(1), 13-24.
  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). Retrieved from [Link]

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. (2020). Journal of Virological Methods, 285, 113959.
  • Dung, D. T. M., et al. (2018). Novel hydroxamic acids incorporating 1-((1H-1,2,3-triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones as potent histone deacetylase inhibitors with significant anticancer activity. Journal of Chemical Sciences, 130(6), 75.
  • Purification and enzymatic assay of class I histone deacetylase enzymes. (2019). Methods in Enzymology, 626, 229-247.
  • HDAC2 Fluorogenic Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Zhang, X., et al. (2011). Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2082.
  • HDAC2 Kinetic Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Ellman Esterase Assay Protocol. (n.d.). Retrieved from [Link]

  • Deshpande, P. U., et al. (2001). Hydrogen Peroxide-Induced Neurotoxicity in Cultured Cortical Cells Grown in Serum-Free and Serum-Containing Media. Cellular and Molecular Neurobiology, 21(5), 801-809.
  • Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 8(10), 947-957.
  • Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2550-2561.
  • Wang, Y., et al. (2018). Homer1a Attenuates Hydrogen Peroxide-Induced Oxidative Damage in HT-22 Cells through AMPK-Dependent Autophagy. Frontiers in Molecular Neuroscience, 11, 37.
  • Li, Y., et al. (2018). Protection against H2O2-evoked toxicity in HT22 hippocampal neuronal cells by geissoschizine methyl ether via inhibiting ERK pathway. Journal of Asian Natural Products Research, 20(11), 1069-1080.
  • Nisticò, R., et al. (2008). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. British Journal of Pharmacology, 153(7), 1435-1443.
  • Jiang, X., et al. (2008). Pathophysiologically Relevant Levels of Hydrogen Peroxide Induce Glutamate-Independent Neurodegeneration That Involves Activation of Transient Receptor Potential Melastatin 7 Channels. Journal of Neuroscience, 28(38), 9704-9715.

Sources

How to dissolve and store (Z)-3-(Hydroxyimino)-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Dissolution and Storage of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one

Introduction

This compound is an isatin derivative, a class of compounds recognized for a wide range of biological activities. Proper handling, dissolution, and storage of this compound are paramount for ensuring the validity and reproducibility of experimental results in research and drug development settings. This document provides a comprehensive guide based on available chemical data and established laboratory best practices.

Compound Properties and Safety Profile

A thorough understanding of the compound's properties is the foundation of safe and effective handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol PubChem
CAS Number 34483-30-2Vendor SDS
Appearance Yellow crystalline solid (typical for this class)Visual Inspection
Safety and Handling Precautions

This compound requires careful handling due to its potential toxicity and sensitivity.

  • Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 3) , meaning it is toxic if swallowed.

  • Moisture Sensitivity: The compound is known to be moisture-sensitive. Handling under an inert gas (like argon or nitrogen) is recommended, and exposure to atmospheric moisture should be minimized.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses.

  • Handling Procedures:

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the handling area.

    • If swallowed, seek immediate medical attention.

    • Store the compound in a securely locked area accessible only to authorized personnel.

Solvent Selection for Dissolution

The choice of solvent is critical and depends on the intended downstream application. This compound is a moderately polar molecule, making it soluble in a range of polar organic solvents.

Causality of Solvent Choice

The molecule's structure, featuring a polar hydroxyimino group and a relatively non-polar methylindolinone core, dictates its solubility profile. This dual nature allows for dissolution in polar aprotic solvents that can engage in hydrogen bonding and solvate the aromatic system.

Recommended Solvents
  • Dimethyl Sulfoxide (DMSO): Primary recommendation for biological assays. DMSO is a powerful polar aprotic solvent capable of dissolving a vast array of compounds for in vitro studies.[2][3] It is miscible with water and cell culture media, allowing for easy dilution to working concentrations.[2]

  • Methanol: Suitable for chemical synthesis and analytical purposes. A study on the crystallography of this compound successfully used methanol for dissolution and crystal growth.

  • Ethyl Acetate: A related indolinone oxime was successfully dissolved in ethyl acetate, suggesting it as a potential solvent for chromatographic purification or reaction chemistry.

Table 2: Solvent Selection Guide

SolventApplicationRationale & Considerations
DMSO Stock solutions for in vitro biological assays (e.g., cell-based assays, enzyme assays)Excellent solubilizing power for a wide range of compounds.[3] Final concentration in assays should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.[4]
Methanol Chemical reactions, crystallography, analytical standardsProven solvent for this specific compound. Volatile and easily removed under vacuum.
DMF Alternative to DMSO for stock solutionsSimilar properties to DMSO but can be more prone to degradation.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a reliable, step-by-step method for preparing a concentrated stock solution for use in biological research. The process is designed to ensure complete dissolution and maintain compound integrity.

Caption: Workflow for preparing a stock solution of this compound.

Step-by-Step Methodology
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Tare a sterile, dry microcentrifuge tube or glass vial on a calibrated analytical balance. Carefully weigh the desired amount of the compound (e.g., 1.76 mg for 1 mL of a 10 mM stock).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution Assistance:

    • Cap the vial tightly and vortex for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.[5]

    • Gentle warming in a water bath (up to 37°C) can be used as a final step if needed, but prolonged heating should be avoided to prevent potential degradation.[5]

  • Confirmation: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter. Complete dissolution is critical for accurate dosing.[6]

  • Sterilization (for cell-based assays): If required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE). Do not use cellulose acetate membranes as they can be degraded by DMSO.[7]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in properly labeled, low-retention microcentrifuge tubes or amber glass vials.[5]

Storage and Stability Recommendations

Proper storage is crucial to preserve the chemical integrity of the compound, both in its solid form and in solution.

Decision Framework for Storage

Storage_Decision_Tree Start Compound Form? Solid Solid Compound Start->Solid Solid Solution Stock Solution Start->Solution In Solvent StoreSolid Store at -20°C Sealed, Dry, Dark (Desiccator Recommended) Solid->StoreSolid StoreSolution Store Aliquots at -20°C or -80°C Protect from Light Avoid Freeze-Thaw Solution->StoreSolution

Caption: Decision logic for storing the compound in solid or solution form.

Table 3: Recommended Storage Conditions

FormTemperatureContainerConditionsRationale
Solid -20°CTightly sealed vialDry, protected from light, under inert gas if possibleRecommended storage temperature to ensure long-term stability. Protection from moisture is critical.
Stock Solution (in DMSO) -20°C (short-term) or -80°C (long-term)Tightly sealed, low-retention tubes or amber glass vialsProtected from light, single-use aliquotsMinimizes solvent evaporation, prevents degradation from light exposure, and avoids damage from repeated freeze-thaw cycles.
Stability Considerations
  • Solid: When stored correctly, the solid compound is expected to be stable for an extended period as per vendor recommendations.

  • In Solution: The long-term stability of this compound in solution has not been extensively published. It is best practice to prepare fresh solutions for critical experiments or to use stored stock solutions within 1-3 months. If a solution appears cloudy or contains precipitate after thawing, it should be discarded.

Summary of Best Practices

  • Handle with Care: Always use appropriate PPE and be mindful of the compound's toxicity and moisture sensitivity.

  • Choose the Right Solvent: Use high-purity, anhydrous DMSO for preparing stock solutions for biological assays.

  • Ensure Complete Dissolution: Use vortexing and sonication to create a clear, particulate-free solution.

  • Aliquot for Stability: Prepare single-use aliquots to avoid the detrimental effects of freeze-thaw cycles.

  • Store Properly: Store the solid compound at -20°C under dry conditions. Store solution aliquots at -20°C or, preferably, -80°C, protected from light.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MP Biomedicals. Dimethyl Sulfoxide. [Link]

  • Li, L. C., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

Sources

Analytical techniques for detecting (Z)-3-(Hydroxyimino)-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Methods for the Analysis of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one

Introduction

This compound is a derivative of N-methylisatin, belonging to the isatin family of compounds which are recognized for a wide range of biological activities.[1] The precise and reliable analysis of such molecules is fundamental in the fields of medicinal chemistry, drug development, and quality control. The presence of isomers, impurities, or degradation products can significantly impact the efficacy and safety of a potential therapeutic agent.[2]

This document, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive guide to the development and validation of analytical techniques for the characterization, quantification, and purity assessment of this compound. We will focus on the most powerful and commonly employed techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation.

The protocols outlined herein are designed with scientific integrity and regulatory expectations at their core, drawing from the principles established in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) for the validation of analytical procedures.[3][4][5] This ensures that the methods are not only scientifically sound but also suitable for their intended purpose in a regulated environment.[6][7]

Physicochemical Properties and Analytical Considerations

Understanding the fundamental properties of the analyte is the first step in developing a robust analytical method.

PropertyValueSource
Chemical Formula C₉H₈N₂O₂[8]
Molecular Weight 176.17 g/mol [8]
Structure
IUPAC Name (3Z)-3-(hydroxyimino)-1-methylindol-2-one[8]

Key Analytical Considerations:

  • Isomerism: The "(Z)-" designation refers to the stereochemistry around the C=N double bond. An analytical method must be able to resolve the (Z)-isomer from the potential (E)-isomer impurity. This requires a highly specific, or "stability-indicating," method.

  • Chromophore: The conjugated indole ring system provides a strong chromophore, making UV-Vis spectrophotometry an ideal detection method for HPLC. A wavelength maxima scan should be performed to determine the optimal wavelength for detection, likely in the 254-320 nm range.

  • Solubility: Solubility testing in common HPLC solvents (e.g., acetonitrile, methanol, water) is essential for preparing stock solutions and mobile phases.

  • Ionization: The molecule contains a weakly acidic oxime proton and a non-basic amide nitrogen, making it suitable for analysis by Electrospray Ionization (ESI) Mass Spectrometry in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

Primary Analytical Technique: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the cornerstone for the quantitative analysis of this compound, offering the high resolution required for separating the main component from process-related impurities and potential isomers.[9]

Principle and Method Development Rationale

The choice of an RP-HPLC method is based on its versatility and ability to separate moderately polar compounds.

  • Stationary Phase: A C18 (octadecylsilane) column is the universal starting point, providing excellent hydrophobic retention for the aromatic indole system. A column with a particle size of 3.5 µm or 5 µm offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is recommended. A gradient is crucial for eluting any highly retained late-eluting impurities and ensuring a clean column after each injection.[10]

  • Buffer System: An aqueous buffer (e.g., 10-20 mM ammonium formate or potassium phosphate, pH 3.0-5.0) is critical. It controls the ionization state of the oxime group and any ionizable impurities, leading to sharp, symmetrical peaks and reproducible retention times.

  • Detection: As discussed, UV detection at a predetermined wavelength maximum will provide high sensitivity. A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across the entire peak.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting A Prepare Mobile Phases (Aqueous Buffer & Organic) B Prepare Reference Standard Stock Solution (e.g., 1 mg/mL) C Prepare Sample Solution (e.g., 0.5 mg/mL) D Prepare System Suitability Solution (Spiked with Impurities) E Equilibrate HPLC System with Initial Mobile Phase D->E F Perform System Suitability Test (SST) Inject SST Solution E->F G Verify SST Acceptance Criteria (Resolution, Tailing, RSD%) F->G H Inject Blank (Diluent) G->H SST Pass I Inject Reference Standard H->I J Inject Sample Solution(s) I->J K Integrate Chromatograms J->K L Identify Peaks by Retention Time K->L M Calculate Assay (%) and Impurities (%) L->M N Generate Final Report with Chromatograms and Results M->N

Caption: General workflow for the HPLC analysis of this compound.

Detailed Protocol: HPLC-UV for Quantification and Purity

A. Equipment and Materials

  • HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatographic data system (CDS).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard: this compound (purity >99.5%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium formate (analytical grade).

  • Formic acid (analytical grade).

  • Deionized water (18.2 MΩ·cm).

B. Reagent and Standard Preparation

  • Mobile Phase A (Aqueous): Prepare 20 mM ammonium formate in water. Adjust pH to 4.0 ± 0.1 with formic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

C. Chromatographic Conditions

ParameterRecommended Setting
Column ACE C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 20 mM Ammonium Formate, pH 4.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
30.1
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined (e.g., 280 nm)
Run Time 35 minutes

D. System Suitability Test (SST) Before sample analysis, inject the reference standard solution five times. The system is deemed suitable for use if it meets the following criteria (example):

  • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

  • Theoretical Plates: ≥ 5000 for the main peak.

  • %RSD of Peak Area: ≤ 1.0% for five replicate injections.

E. Analysis Procedure

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Perform the System Suitability Test.

  • Inject the diluent as a blank to ensure no baseline interference.

  • Inject the Reference Standard Solution.

  • Accurately weigh ~10 mg of the sample, dissolve in, and dilute to 100 mL with diluent.

  • Inject the Sample Solution.

  • After analysis, process the data using the CDS. Calculate the percentage of impurities using area normalization or the assay value against the reference standard.

Confirmatory Analysis and Structural Elucidation

While HPLC-UV is excellent for quantification, it does not provide definitive structural information. LC-MS and NMR are essential for identity confirmation.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique couples the separation power of HPLC with the mass-resolving power of a mass spectrometer, providing molecular weight confirmation for the analyte and any detected impurities.[10]

A. Interface and Ionization

  • Ionization Mode: Electrospray Ionization (ESI) is recommended.

  • Polarity: Test both positive and negative modes.

    • Positive Mode: Expected ion [M+H]⁺ at m/z 177.1.

    • Negative Mode: Expected ion [M-H]⁻ at m/z 175.1.

B. Mass Spectrometry Parameters

ParameterRecommended Setting
Ion Source Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV (Positive), 3.0 kV (Negative)
Drying Gas Flow 10 L/min
Drying Gas Temp. 325 °C
Nebulizer Pressure 40 psi
Scan Range m/z 50 - 500

Note: These parameters are instrument-dependent and should be optimized. The HPLC method described above can be directly coupled to the MS system, but a volatile buffer like ammonium formate is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.[11] It provides information on the chemical environment of each proton and carbon atom in the molecule.

A. Sample Preparation

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it will solubilize the sample and allow for the observation of exchangeable protons (like the oxime -OH).

B. Expected ¹H NMR Chemical Shifts

  • Aromatic Protons (Indole Ring): ~ δ 7.0 - 8.0 ppm (multiple signals).

  • N-CH₃ Protons (Methyl Group): ~ δ 3.2 - 3.5 ppm (singlet).

  • N=O-H Proton (Oxime): ~ δ 10.0 - 12.0 ppm (broad singlet, exchangeable with D₂O).

The specific splitting patterns and coupling constants will confirm the substitution pattern on the aromatic ring. Techniques like ¹³C NMR, DEPT, COSY, and HSQC can be used for full structural assignment.

Method Validation Strategy (According to ICH Q2(R1))

Validating an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3][12] The following parameters must be evaluated for a quantitative impurity method and assay.[13]

Validation Parameter Relationship

Validation_Pyramid cluster_core Core Method Attributes cluster_quantitative Quantitative Performance cluster_limits Sensitivity Limits cluster_reliability Reliability Specificity Specificity / Selectivity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Range Range Linearity->Range Robustness Robustness Range->Robustness Accuracy->Robustness LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) Precision->LOQ

Sources

Application Notes & Protocols: (Z)-3-(Hydroxyimino)-1-methylindolin-2-one as a Potential Chemical Probe in Molecular Biology

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

The indolin-2-one core, particularly the isatin scaffold, is a privileged structure in medicinal chemistry, giving rise to a multitude of biologically active compounds. The introduction of an oxime functionality at the 3-position further enhances its chemical diversity and potential for targeted molecular interactions. This document provides a detailed guide to the scientific context and potential applications of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one , a specific N-methylated isatin-3-oxime. While this molecule is not yet established as a classical chemical probe with a single, highly selective target, the wealth of data on related isatin oximes points to its significant potential in two primary areas: kinase inhibition and acetylcholinesterase (AChE) reactivation .

This guide is structured to provide researchers with the foundational knowledge and practical protocols to explore these activities. We will delve into the mechanistic rationale, supported by authoritative literature, and provide step-by-step methodologies for in vitro evaluation. Our aim is to equip you with the tools to validate and potentially develop this compound as a novel chemical probe for your specific research needs.

Section 1: The Isatin-3-Oxime Scaffold - A Hub of Biological Activity

The isatin core is a versatile building block for synthesizing compounds with a wide array of pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects[1]. The introduction of a hydroxyimino (oxime) group at the C3 position creates a new pharmacophoric element. This oxime moiety introduces both hydrogen bond donors and acceptors, which can lead to distinct binding interactions with biological targets compared to its parent carbonyl compound[2].

Isatin-3-oxime derivatives have demonstrated significant activity in several key areas of molecular biology:

  • Kinase Inhibition: Many isatin derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. The well-known anticancer drug Sunitinib, an indolin-2-one derivative, functions as a multi-targeted receptor tyrosine kinase inhibitor[3]. More specifically, tricyclic isatin oximes have been shown to have high binding affinity for a range of kinases, including DYRK1A, DYRK1B, and PIM1, suggesting their potential in treating inflammatory and neurodegenerative diseases[2][4][5][6].

  • Acetylcholinesterase (AChE) Reactivation: In the context of toxicology and neurobiology, oximes are a critical class of compounds used as reactivators for acetylcholinesterase (AChE) that has been inhibited by organophosphorus nerve agents or pesticides. Isatin-3-oxime itself has been identified as a promising neutral oxime capable of reactivating inhibited AChE[7]. Its neutral charge may allow it to cross the blood-brain barrier, a significant advantage over charged commercial reactivators like pralidoxime[7][8].

  • Antiproliferative and Antimicrobial Activity: Various derivatives of the isatin scaffold have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cell lines and to act against microbial pathogens[3][9][10].

Given this landscape, this compound presents an intriguing candidate for exploration as a modulator of these biological targets. The N-methylation at the indole nitrogen alters its lipophilicity and electronic properties, which can influence its binding affinity and cellular permeability.

Section 2: Application I - A Potential Kinase Inhibitor

Mechanistic Rationale

Protein kinases play a central role in signal transduction pathways that control cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Isatin-based compounds, such as Sunitinib, typically inhibit kinase activity by competing with ATP for binding to the enzyme's active site[3]. The planar indole ring can form hydrogen bonds and hydrophobic interactions within the adenine-binding pocket.

The oxime group of this compound can form additional hydrogen bonds with hinge region residues of the kinase, potentially enhancing its binding affinity and selectivity. The (Z)-configuration of the oxime is crucial as it dictates the spatial orientation of the hydroxyl group, which can influence its interaction with the target protein. Molecular modeling of related tricyclic isatin oximes suggests that they can comfortably fit into the ATP-binding sites of kinases like DYRK1A and PIM1[4].

Experimental Workflow: Kinase Inhibition Profiling

The following diagram outlines a typical workflow for assessing the kinase inhibitory potential of a novel compound.

Kinase_Inhibition_Workflow cluster_0 Initial Screening cluster_1 Dose-Response & IC50 Determination cluster_2 Cellular Activity Validation A Compound Preparation This compound Stock Solution in DMSO B Broad-Spectrum Kinase Panel (e.g., KinomeScan or similar service) A->B Test at 1-10 µM C Identify Primary 'Hits' (Kinases with >50% inhibition at a fixed concentration) B->C D Select Hit Kinase(s) for Validation C->D Validation of Hits E In Vitro Kinase Assay (e.g., ADP-Glo, LanthaScreen) D->E F Generate Dose-Response Curve (Varying compound concentration) E->F G Calculate IC50 Value F->G H Select Relevant Cell Line (Expressing the target kinase) G->H Cellular Confirmation I Western Blot Analysis (Assess phosphorylation of kinase substrate) H->I Treat with compound J Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) H->J Treat with compound

Caption: Workflow for evaluating a compound as a potential kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for determining the IC50 value of this compound against a specific kinase of interest.

Materials:

  • This compound (MW: 190.18 g/mol )

  • High-purity DMSO

  • Recombinant active kinase of interest

  • Kinase-specific substrate and cofactors (e.g., myelin basic protein for DYRK1A)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a typical 10-point curve, you might prepare 200x concentrations ranging from 2 mM down to 0.1 µM.

    • Dilute these DMSO stocks 1:50 into the kinase buffer to create a 4x final concentration working solution. The DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction Setup:

    • In each well of the assay plate, add the components in the following order:

      • 5 µL of 4x compound working solution (or DMSO vehicle control).

      • 10 µL of a 2x kinase/substrate mixture (prepared in kinase buffer).

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding 5 µL of a 4x ATP solution (the final ATP concentration should be at or near the Km for the specific kinase).

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the recommended time (e.g., 60 minutes).

  • ADP Detection (Following ADP-Glo™ Kit Instructions):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data: Set the "no kinase" or "100% inhibition" control as 0% activity and the "vehicle control" (DMSO) as 100% activity.

    • Plot the normalized kinase activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation:

ParameterDescription
IC50 The concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates higher potency.
Hill Slope Describes the steepness of the dose-response curve. A slope of ~1 suggests a 1:1 binding stoichiometry.
R² Value A measure of the goodness of fit of the curve to the data points. An R² > 0.95 is generally considered a good fit.

Section 3: Application II - A Potential Acetylcholinesterase (AChE) Reactivator

Mechanistic Rationale

Organophosphorus (OP) compounds inhibit AChE by covalently phosphorylating a serine residue in the enzyme's active site. This leads to an accumulation of acetylcholine in the synaptic cleft, causing a cholinergic crisis. Oxime reactivators work by a process of nucleophilic attack on the phosphorus atom of the OP-AChE conjugate, displacing the OP moiety and regenerating the active enzyme.

The efficacy of an oxime depends on its ability to access the inhibited active site and the nucleophilicity of its oximate anion. Standard reactivators like pralidoxime are quaternary ammonium salts, which are permanently charged and have poor penetration into the central nervous system (CNS)[8]. Isatin-3-oxime and its derivatives are neutral at physiological pH, which is predicted to enhance their ability to cross the blood-brain barrier[7]. This makes this compound a compelling candidate for a CNS-active AChE reactivator.

Experimental Workflow: AChE Reactivation Assay

The following diagram illustrates the process for testing a compound's ability to reactivate OP-inhibited AChE.

AChE_Reactivation_Workflow cluster_0 Step 1: Enzyme Inhibition cluster_1 Step 2: Reactivation cluster_2 Step 3: Activity Measurement A Prepare Reagents - AChE Enzyme - OP Inhibitor (e.g., Paraoxon) - Test Compound - Ellman's Reagents (ATCI, DTNB) B Incubate AChE with OP Inhibitor A->B C Confirm >95% Inhibition B->C D Add Test Compound to Inhibited AChE C->D Proceed if inhibited E Incubate for a Defined Time Period (e.g., 30, 60, 120 min) D->E F Add Ellman's Reagents (ATCI Substrate + DTNB) E->F G Measure Absorbance at 412 nm (Kinetics Mode) F->G H Calculate Reactivation Percentage G->H

Caption: Workflow for an in vitro AChE reactivation assay using Ellman's method.

Protocol: In Vitro Reactivation of OP-Inhibited AChE (Ellman's Method)

This protocol is adapted from the classic Ellman's assay to measure the reactivation of OP-inhibited AChE.

Materials:

  • This compound

  • Purified acetylcholinesterase (e.g., from electric eel)

  • Organophosphate inhibitor (e.g., paraoxon-ethyl)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • 96-well clear microplate

  • Microplate spectrophotometer capable of kinetic reads at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of paraoxon in isopropanol or ethanol.

    • Prepare a 10 mM stock of this compound in DMSO.

    • Prepare fresh solutions of ATCI (e.g., 10 mM) and DTNB (e.g., 10 mM) in phosphate buffer.

  • Enzyme Inhibition:

    • Dilute the AChE stock in phosphate buffer to a working concentration.

    • Add a sufficient concentration of paraoxon to the AChE solution to achieve >95% inhibition. This typically requires pre-incubation for 30 minutes at room temperature.

    • Confirm the level of inhibition by running a control activity assay (see step 4) comparing inhibited vs. uninhibited enzyme.

  • Reactivation Step:

    • In the wells of a microplate, add the OP-inhibited AChE solution.

    • Add varying concentrations of this compound (or a known reactivator like pralidoxime as a positive control, or buffer as a negative control).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes).

  • Measurement of Reactivated Enzyme Activity:

    • To each well, add the DTNB solution followed by the ATCI substrate solution to initiate the colorimetric reaction.

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 412 nm every 30-60 seconds for 5-10 minutes.

    • The rate of change in absorbance (ΔAbs/min) is directly proportional to the AChE activity.

  • Data Analysis:

    • Calculate the activity for each sample from the slope of the kinetic read.

    • The percentage of reactivation is calculated using the following formula: % Reactivation = [(Activity_reactivator - Activity_inhibited) / (Activity_native - Activity_inhibited)] x 100

    • Plot the % Reactivation against the concentration of the test compound to determine the reactivation potency (e.g., by calculating an EC50, the concentration required for 50% of maximal reactivation).

Section 4: Conclusion and Future Directions

This compound is a compound with significant, albeit underexplored, potential as a chemical probe. Based on robust evidence from its chemical class, it stands as a prime candidate for investigation as both a kinase inhibitor and a CNS-active acetylcholinesterase reactivator . The protocols outlined in this guide provide a clear and scientifically rigorous path for researchers to assess these potential functions.

Successful validation of this compound against a specific kinase or as an effective AChE reactivator would pave the way for its use as a valuable tool in molecular biology. Further studies could then focus on determining its selectivity profile, elucidating its precise binding mode through co-crystallization, and evaluating its efficacy in cellular and in vivo models. The journey from a promising scaffold to a validated chemical probe is a meticulous one, and this document serves as the foundational map for that endeavor.

References

  • Kushnir, S., et al. (2025). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. MDPI. [Link][2][4][5][6]

  • Kovacic, F., et al. (2022). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PMC. [Link]

  • Semantic Scholar. (n.d.). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Semantic Scholar. [Link]

  • ResearchGate. (2025). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. ResearchGate. [Link]

  • Garrido, M., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Pharmacology. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Lai, Y., et al. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Eldehna, W. M., et al. (2018). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Reactions of N-methylisatin and various 1,3-dicarbonyls. ResearchGate. [Link]

  • Abo-Ashour, M. F., et al. (2018). Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gudimani, P., et al. (2022). Synthesis, molecular docking, and biological evaluation of methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives. European Journal of Chemistry. [Link]

  • National Institutes of Health. (2018). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. National Institutes of Health. [Link]

  • Franca, T. C. C., et al. (2021). Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Amanote Research. (n.d.). Synthesis and Biological Evaluation of Novel. Amanote Research. [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of 3-[(1E,14Z)-3-(4-R-phenyl)-3-(hydroxyimino)prop-1-enyl]-1-methylquinolin-2(1H)-one as an In Vitro Reactivator of Chlorpyrifos Inhibited Acetylcholinesterase. ResearchGate. [Link]

  • Ramalho, T. C., et al. (2018). Molecular Modeling and In Vitro Studies of a Neutral Oxime as a Potential Reactivator for Acetylcholinesterase Inhibited by Paraoxon. Molecules. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. MDPI. [Link]

  • ResearchGate. (n.d.). Isatin-based oxime derivatives for treatment of CNS disorders. ResearchGate. [Link]

  • Chen, J., et al. (2011). Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • MDPI. (2023). New Heterostilbene and Triazole Oximes as Potential CNS-Active and Cholinesterase-Targeted Therapeutics. MDPI. [Link]

  • MDPI. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with (Z)-3-(Hydroxyimino)-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isatin Oximes

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one, a member of the isatin oxime family of compounds, represents a promising scaffold for the discovery of novel therapeutic agents. Isatin derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, and neuroprotective properties.[1][2] Notably, the core structure of 3-(aminomethylidene)oxindoles, to which our subject compound is closely related, has been extensively investigated for its potent inhibition of various protein kinases, a class of enzymes frequently implicated in cancer and other diseases.[3] This document provides a comprehensive guide for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel enzyme inhibitors.

Core Principle: A Fluorescence Polarization-Based Kinase Assay

To illustrate the application of this compound in HTS, we will focus on a hypothetical screen to identify inhibitors of a protein kinase, a common target for isatin-based compounds. The assay principle is based on fluorescence polarization (FP), a robust and homogeneous technique well-suited for HTS.[4]

In this assay, a fluorescently labeled peptide substrate is incubated with the kinase and ATP. Active kinase will phosphorylate the peptide. A phosphospecific antibody, also present in the reaction, will bind to the phosphorylated peptide. This binding results in a larger molecular complex that tumbles more slowly in solution, leading to a high fluorescence polarization signal. Conversely, if a compound like this compound inhibits the kinase, the peptide substrate remains unphosphorylated, the antibody does not bind, and the small, rapidly tumbling fluorescent peptide yields a low polarization signal.

Application Notes: Best Practices for a Successful HTS Campaign

Assay Development and Miniaturization

The transition from a benchtop assay to a high-throughput format requires careful optimization and miniaturization, typically to a 384- or 1536-well plate format.[5][6]

  • Reagent Stability and Dispensing: Ensure all reagents, including the kinase, peptide substrate, ATP, and antibody, are stable under the assay conditions and can be accurately dispensed by automated liquid handlers.

  • Determination of Optimal Concentrations:

    • Kinase Concentration: Titrate the kinase to determine the concentration that yields a robust signal without being wasteful of the enzyme.

    • ATP Concentration: The concentration of ATP should be at or near the Michaelis constant (Km) for the kinase. This ensures that the assay is sensitive to competitive inhibitors.

    • Peptide Substrate and Antibody Concentrations: These should be optimized to provide a sufficient signal-to-background ratio.

  • DMSO Tolerance: Small molecule libraries are typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to determine the maximum concentration of DMSO that does not adversely affect the assay performance.[6]

Assay Validation: Ensuring Data Quality

Before embarking on a full-scale HTS campaign, the assay must be rigorously validated to ensure its robustness and reliability.[7]

  • Z'-Factor: This statistical parameter is a measure of the assay's quality, taking into account the signal-to-background ratio and the variability of the data. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[6][8][9]

  • Signal Window: The difference between the high signal (uninhibited kinase activity) and the low signal (no kinase activity or fully inhibited) should be sufficiently large to distinguish hits from inactive compounds.[10]

  • Pilot Screen: A small-scale pilot screen of a few thousand compounds is recommended to assess the assay's performance in a real-world setting and to identify any potential issues before committing to a large-scale screen.[6]

Visualizing the HTS Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis & Hit Validation reagent_prep Reagent Preparation (Kinase, Peptide, ATP, Antibody) dispensing Automated Dispensing of Reagents & Compounds reagent_prep->dispensing compound_plating Compound Library Plating (384-well format) compound_plating->dispensing incubation Incubation dispensing->incubation fp_read Fluorescence Polarization Reading incubation->fp_read primary_analysis Primary Data Analysis (Z-score, % Inhibition) fp_read->primary_analysis hit_selection Hit Selection primary_analysis->hit_selection confirmation Hit Confirmation (Dose-Response) hit_selection->confirmation secondary_assays Secondary & Orthogonal Assays confirmation->secondary_assays

Caption: A generalized workflow for a high-throughput screening campaign.

Detailed Protocol: HTS for Kinase Inhibitors

This protocol is designed for a 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for the kinase reaction (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Solution: Dilute the kinase to the pre-determined optimal concentration in assay buffer.

  • Substrate/ATP/Antibody Mix: Prepare a master mix containing the fluorescently labeled peptide substrate, ATP, and the phosphospecific antibody at their optimal concentrations in assay buffer.

  • Compound Plates: Prepare 384-well plates containing this compound and other library compounds, typically at a concentration of 10 mM in 100% DMSO.

2. Assay Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of each compound from the compound plates to the corresponding wells of the 384-well assay plates.

  • Kinase Addition: Add the kinase solution to all wells of the assay plates.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the kinase.

  • Reaction Initiation: Add the Substrate/ATP/Antibody mix to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Fluorescence Polarization Reading: Read the plates on an FP-capable plate reader.

3. Plate Layout and Controls:

  • Columns 1 and 2: Negative controls (DMSO only, representing 0% inhibition).

  • Columns 23 and 24: Positive controls (a known potent inhibitor of the kinase, representing 100% inhibition).

  • Columns 3-22: Library compounds.

Data Analysis and Hit Validation

The initial output from the HTS will be raw fluorescence polarization values. These need to be processed to identify potential "hits".

Primary Data Analysis
  • Normalization: The raw data from each plate is normalized using the control wells. The percent inhibition for each compound is calculated as follows:

    % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Hit Selection: A common method for hit selection is to set a threshold based on the standard deviation (σ) of the sample population. For example, compounds that exhibit an inhibition greater than 3σ from the mean of the plate may be considered primary hits.

Hit Confirmation and Triage

Primary hits must undergo a rigorous validation process to eliminate false positives and to confirm their activity.[11]

  • Re-testing: Confirmed hits are "cherry-picked" from the original library plates and re-tested in the primary assay to ensure the activity is reproducible.[8]

  • Dose-Response Curves: The potency of the confirmed hits is determined by generating a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.

  • Orthogonal Assays: It is crucial to confirm the activity of hits in a secondary, mechanistically distinct assay to rule out compound interference with the primary assay format (e.g., auto-fluorescence). A different detection technology, such as luminescence or absorbance, should be employed.[8]

  • Structure-Activity Relationship (SAR): If multiple hits with similar chemical scaffolds are identified, this can provide early insights into the structure-activity relationship and increase confidence in the validity of the hits.[11]

Signaling Pathway Visualization

Kinase_Signaling cluster_pathway Generic Kinase Signaling Cascade ATP ATP ADP ADP ATP->ADP Substrate Substrate Phospho_Substrate Phospho_Substrate Substrate->Phospho_Substrate Biological_Response Biological_Response Phospho_Substrate->Biological_Response Kinase Kinase Inhibitor (Z)-3-(Hydroxyimino)- 1-methylindolin-2-one Inhibitor->Kinase

Caption: Inhibition of a kinase-mediated signaling event.

Quantitative Data Summary

Parameter Description Target Value
Z'-Factor A measure of assay quality.> 0.5
Signal-to-Background The ratio of the mean signal of the negative control to the mean signal of the positive control.> 5
CV of Controls The coefficient of variation for the positive and negative controls.< 10%
Hit Rate The percentage of compounds in a library that are identified as primary hits.0.5 - 2%

References

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (n.d.). National Institutes of Health.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12).
  • A High-Throughput Screening Method for Small-Molecule Inhibitors of the Aberrant Mutant SOD1 and Dynein Complex Interaction. (n.d.). National Institutes of Health.
  • High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. (n.d.). Bentham Science.
  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. (2025, June 10). ACS Publications.
  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (n.d.). PLOS One.
  • High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016, June 21). Oxford Academic.
  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3).
  • Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting.
  • Basics of HTS Assay Design and Optimization. (2012). In Chemical Genomics (pp. 159-172). Cambridge University Press.
  • This compound. (n.d.). PubChem.
  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH.
  • High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC).
  • Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate. (n.d.). National Institutes of Health.
  • Assay Guidance Manual. (n.d.). National Center for Biotechnology Information.
  • Biochemical Assay Services. (n.d.). Evotec.
  • 6-Hydroxy-3-(hydroxyimino)indolin-2-one. (n.d.). National Institutes of Health.
  • High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells. (2021). SLAS Discovery, 26(2), 216-229.
  • Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. (n.d.). MDPI.
  • (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one. (n.d.). ResearchGate.
  • Compound 1-(2-chloroethyl)-3-(hydroxyimino)-7-methyl-1,3-dihydro-2H-indol-2-one. (n.d.).
  • Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. (n.d.).
  • (Z)-3-(hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione. (n.d.). ChemScene.
  • Methods for High-throughput Drug Combination Screening and Synergy Scoring. (n.d.). National Institutes of Health.
  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. (n.d.). National Institutes of Health.
  • Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. (n.d.). MDPI.
  • Leveraging High Throughput Screening services to accelerate drug discovery and development. (n.d.). Syngene International Ltd.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 18). MDPI.
  • High-throughput Screening Of Compounds Research Articles. (n.d.). R Discovery.
  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. (2021, February 23). National Institutes of Health.
  • High-Throughput Screening Service. (n.d.). Pharmaron.
  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2011, December 29). National Institutes of Health.
  • Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. (2024, December 6). YouTube.
  • Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate. (2023, February 11). ResearchGate.

Sources

Animal models for testing (Z)-3-(Hydroxyimino)-1-methylindolin-2-one efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Animal Models for Efficacy Testing of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rationale for Investigating this compound in Neuroinflammation

The indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors, including several FDA-approved anticancer drugs.[1] Derivatives of this versatile core have been investigated for a wide range of therapeutic applications, from oncology to neurology.[2][3][4][5][6] The specific compound, this compound, incorporates an oxime moiety on the indolin-2-one core, a feature seen in derivatives with diverse pharmacological properties.[7][8]

Neuroinflammation is a critical process in the onset and progression of many neurodegenerative and neuropsychiatric disorders.[9][10] It involves the activation of glial cells like microglia and astrocytes, which release a cascade of inflammatory mediators, including pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[9][11] This inflammatory environment contributes to oxidative stress, neuronal damage, and subsequent cognitive decline.[12][13][14] Given the established role of indolin-2-one derivatives as modulators of critical signaling pathways, it is hypothesized that this compound may possess potent anti-neuroinflammatory and neuroprotective properties.

This document provides a comprehensive guide for the preclinical evaluation of this compound, detailing robust animal models and protocols to assess its efficacy in mitigating neuroinflammation and related cognitive deficits.

Hypothesized Mechanism of Action

The primary hypothesis is that this compound attenuates neuroinflammation by inhibiting key intracellular signaling cascades that lead to the production of inflammatory mediators. A common pathway implicated in neuroinflammation is initiated by the activation of Toll-like receptors (TLRs), such as TLR4, by stimuli like lipopolysaccharide (LPS).[9] This activation triggers downstream pathways, prominently the Nuclear Factor-kappa B (NF-κB) signaling cascade, which results in the transcription of pro-inflammatory cytokine genes. Many kinase inhibitors function by disrupting such pathways. We propose that the test compound interferes with this cascade, leading to reduced cytokine production and a dampened inflammatory response in the central nervous system.

Hypothesized Mechanism of Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events & Cellular Response LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB_Pathway NF-κB Pathway Activation TLR4->NFkB_Pathway Activates Transcription Gene Transcription NFkB_Pathway->Transcription Promotes Test_Compound (Z)-3-(Hydroxyimino)- 1-methylindolin-2-one Test_Compound->NFkB_Pathway Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines Leads to Production Neuroinflammation Neuroinflammation & Oxidative Stress Cytokines->Neuroinflammation Drives

Caption: Hypothesized signaling pathway for neuroinflammation and the potential point of intervention for the test compound.

Recommended Animal Model: Lipopolysaccharide (LPS)-Induced Acute Neuroinflammation

For the initial efficacy screening of this compound, the LPS-induced neuroinflammation model in mice is the current standard paradigm and is highly recommended.[15] Systemic (intraperitoneal, i.p.) administration of LPS, a component of the outer membrane of Gram-negative bacteria, elicits a robust and reproducible inflammatory response throughout the body, including the brain.[16] This model is advantageous due to its high reproducibility, rapid onset, and well-characterized pathological outcomes, including microglial activation, cytokine production, and associated cognitive deficits.[9][17]

Animal Strain: Adult male C57BL/6 mice (8-10 weeks old) are commonly used for this model due to their well-characterized immune response.[18]

Experimental Design and Workflow

A well-structured experimental workflow is crucial for obtaining reliable and interpretable data. The following workflow outlines the key phases of the study, from animal preparation to terminal biomarker analysis.

Experimental Workflow Acclimatization Phase 1: Acclimatization (1 week) Grouping Phase 2: Grouping & Baseline Measurements Acclimatization->Grouping Dosing Phase 3: Pre-treatment (Test Compound or Vehicle) Grouping->Dosing Induction Phase 4: LPS Induction (Single i.p. injection) Dosing->Induction Behavioral Phase 5: Behavioral Testing (24-72h post-LPS) Induction->Behavioral Terminal Phase 6: Euthanasia & Tissue Collection Behavioral->Terminal Analysis Phase 7: Biomarker Analysis (Cytokines, Oxidative Stress) Terminal->Analysis

Caption: A comprehensive experimental workflow for evaluating the test compound's efficacy in the LPS mouse model.

Protocols
Protocol 1: In Vivo Efficacy in LPS-Induced Neuroinflammation Model

This protocol must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[18][19]

1. Animals and Acclimatization:

  • House adult male C57BL/6 mice (8 weeks old, 25-30g) in a controlled environment (22°C, 12-hour light/dark cycle) with ad libitum access to food and water.[18]

  • Allow mice to acclimatize for at least one week prior to the start of the experiment.

2. Experimental Groups:

  • Randomly assign mice to the following groups (n=10-12 per group is recommended):

    • Group 1 (Vehicle Control): Receives vehicle, followed by saline (i.p.).

    • Group 2 (LPS Control): Receives vehicle, followed by LPS (i.p.).

    • Group 3 (Test Compound): Receives this compound at desired dose(s), followed by LPS (i.p.).

    • Group 4 (Positive Control - Optional): Receives a known anti-inflammatory agent (e.g., Dexamethasone), followed by LPS (i.p.).

3. Dosing and Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or DMSO/saline solution). The final concentration of DMSO should be minimal.

  • Administer the test compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) for a pre-determined period (e.g., daily for 3-7 days) before LPS challenge.[18]

  • One hour after the final compound/vehicle dose, administer a single i.p. injection of LPS (from E. coli O111:B4) at a dose of 250 µg/kg.[18] Administer sterile saline to the Vehicle Control group.

4. Monitoring:

  • Monitor animals for signs of sickness (piloerection, lethargy, reduced activity) for several hours post-LPS injection. These are expected transient effects of systemic inflammation.

Protocol 2: Behavioral Assessment of Cognitive Function

Perform behavioral tests between 24 and 72 hours post-LPS injection, a time window where cognitive deficits are typically observed.

A. Y-Maze Test for Spatial Working Memory This test assesses short-term spatial memory by capitalizing on the innate tendency of rodents to explore novel environments.[20][21]

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 15 cm high walls) labeled A, B, and C.

  • Procedure:

    • Place a mouse at the end of one arm (the start arm) and allow it to explore the maze freely for 8 minutes.

    • Record the sequence of arm entries using an overhead camera and tracking software. An arm entry is counted when all four paws are within the arm.

  • Data Analysis:

    • An "alternation" is a sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA).

    • Calculate the Spontaneous Alternation Percentage: % Alternation = [Number of Spontaneous Alternations / (Total Arm Entries - 2)] * 100[21]

    • A decrease in alternation percentage in the LPS group indicates impaired spatial working memory.

B. Novel Object Recognition (NOR) Test for Recognition Memory This test evaluates the ability of a mouse to recognize a novel object in a familiar environment.[20][22]

  • Apparatus: An open-field box (e.g., 50x50x50 cm). Two sets of identical objects (e.g., small glass bottles, metal cubes) and one set of novel objects.

  • Procedure:

    • Day 1 (Habituation): Allow each mouse to explore the empty open-field box for 10 minutes.

    • Day 2 (Training/Familiarization): Place two identical objects (A and A) in the box. Allow the mouse to explore for 10 minutes. Record the time spent exploring each object.

    • Day 3 (Testing): Replace one of the familiar objects with a novel object (A and B). Allow the mouse to explore for 5-10 minutes. Record the time spent exploring each object.

  • Data Analysis:

    • Exploration is defined as the nose pointing at the object within a 2 cm distance.

    • Calculate the Discrimination Index (DI): DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total Exploration Time)

    • A DI close to zero in the LPS group suggests an inability to discriminate between the novel and familiar objects, indicating a memory deficit.

Protocol 3: Post-mortem Biomarker Analysis

Immediately following the final behavioral test, euthanize the animals according to approved protocols.

1. Tissue Collection:

  • Rapidly decapitate the animal and dissect the brain on an ice-cold surface.

  • Isolate the hippocampus and cortex, as these regions are critical for learning and memory and are vulnerable to neuroinflammation.[15][17]

  • Snap-freeze the tissue in liquid nitrogen and store at -80°C for later analysis.

2. Measurement of Neuroinflammatory Markers:

  • Tissue Homogenization: Homogenize brain tissue in an appropriate lysis buffer containing protease inhibitors.[23]

  • Cytokine Quantification: Measure the levels of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain homogenates using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex immunoassay panels.[17][23]

3. Measurement of Oxidative Stress Markers:

  • Use the same tissue homogenates to assess oxidative stress levels.

  • Lipid Peroxidation: Measure Malondialdehyde (MDA) levels as an indicator of lipid damage.

  • Antioxidant Enzyme Activity: Measure the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx).[13]

  • Commercial assay kits are available for these measurements.

Data Presentation and Interpretation

Summarize all quantitative results in clear, well-labeled tables. Perform appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.

Table 1: Example Data Summary for Behavioral Tests

GroupY-Maze Alternation (%)NOR Discrimination Index (DI)
Vehicle Control75.2 ± 4.50.45 ± 0.08
LPS Control51.3 ± 5.10.05 ± 0.06
Test Compound (10 mg/kg)68.9 ± 4.8#0.38 ± 0.07#
Test Compound (30 mg/kg)72.5 ± 5.0#0.41 ± 0.09#
Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle Control; #p < 0.05 vs. LPS Control.

Table 2: Example Data Summary for Biomarker Analysis (Hippocampus)

GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)MDA (nmol/mg protein)
Vehicle Control25.1 ± 3.215.8 ± 2.11.2 ± 0.2
LPS Control110.5 ± 9.885.4 ± 7.53.5 ± 0.4*
Test Compound (10 mg/kg)55.6 ± 6.1#40.2 ± 5.3#2.1 ± 0.3#
Test Compound (30 mg/kg)35.8 ± 4.9#25.1 ± 3.9#1.5 ± 0.2#
Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle Control; #p < 0.05 vs. LPS Control.

Interpretation of Results:

  • Efficacy: A successful outcome would be the demonstration that this compound significantly attenuates the LPS-induced cognitive deficits observed in behavioral tests (i.e., restores Y-maze alternation and the NOR discrimination index towards control levels).

  • Mechanism Confirmation: This behavioral improvement should be correlated with a significant, dose-dependent reduction in the levels of pro-inflammatory cytokines and oxidative stress markers in the brain. This would provide strong evidence that the compound's efficacy is mediated by its anti-neuroinflammatory and antioxidant properties, consistent with the initial hypothesis.

References
  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition. Retrieved from [Link]

  • Butterfield, D. A., & Pocernich, C. B. (2003). Brain oxidative stress in animal models of accelerated aging and the age-related neurodegenerative disorders, Alzheimer's disease and Huntington's disease. Current medicinal chemistry, 10(10), 823-830. Retrieved from [Link]

  • Krstic, D., & Knuesel, I. (2013). Rodent models of neuroinflammation for Alzheimer's disease. Journal of neuroinflammation, 10, 75. Retrieved from [Link]

  • Matsumoto, J., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 890217. Retrieved from [Link]

  • DiSabato, D. J., Quan, N., & Godbout, J. P. (2016). Neuroinflammation: the devil is in the details. Journal of neurochemistry, 139 Suppl 2, 136-153. Retrieved from [Link]

  • Rowley, S., et al. (2012). Oxidative Stress and Neurodegeneration in Animal Models of Seizures and Epilepsy. CNS & Neurological Disorders - Drug Targets, 11(7), 906-923. Retrieved from [Link]

  • Nakatomi, Y., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 890217. Retrieved from [Link]

  • Simon, D. W., McGeachy, M. J., Bayır, H., Clark, R. S., Travis, M. A., & Kochanek, P. M. (2017). Neuroinflammation in animal models of traumatic brain injury. Journal of neurotrauma, 34(10), 1870-1882. Retrieved from [Link]

  • Bouhedda, A., et al. (2024). Design of new small molecules derived from indolin-2-one as potent TRKs inhibitors using a computer-aided drug design approach. Journal of Biomolecular Structure and Dynamics, 1-13. Retrieved from [Link]

  • Ace Therapeutics. (n.d.). Behavioral Tests in Rodent Models of Stroke. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cognition, Learning, and Memory Tests in Rodents. Retrieved from [Link]

  • Bio-Rad. (2020). Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. Retrieved from [Link]

  • Singh, S., Kumar, A., & Bhatia, P. (2023). A short review on behavioural assessment methods in rodents. Journal of Applied Animal Research, 51(1), 384-392. Retrieved from [Link]

  • Liu, Y., et al. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. Bioorganic & Medicinal Chemistry, 25(13), 3500-3511. Retrieved from [Link]

  • Savignac, C., et al. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Topics in Medicinal Chemistry, 16(1), 1-14. Retrieved from [Link]

  • Stuchlik, A., et al. (2014). Behavioral Tests for Evaluation of Information Processing and Cognitive Deficits in Rodent Animal Models of Neuropsychiatric Disorders. Psychiatrie, 18(2), 79-89. Retrieved from [Link]

  • da Cunha, E. F. F., et al. (2019). Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors. Letters in Drug Design & Discovery, 16(2), 138-152. Retrieved from [Link]

  • da Cunha, E. F. F., et al. (2018). Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors. Letters in Drug Design & Discovery, 15(2). Retrieved from [Link]

  • Sun, L., et al. (2012). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. Bioorganic & Medicinal Chemistry Letters, 22(22), 6953-6957. Retrieved from [Link]

  • Reiter, R. J., et al. (2001). Oxidative damage and neurodegeneration. What have we learned from transgenic and knockout animals?. Annals of the New York Academy of Sciences, 939, 1-13. Retrieved from [Link]

  • Singh, A., Kukreti, R., Saso, L., & Kukreti, S. (2019). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. Antioxidants, 8(12), 621. Retrieved from [Link]

  • Camprodon, G., & Esteban, J. A. (2023). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Neuroscience, 17, 1222409. Retrieved from [Link]

  • Jo, E., et al. (2018). An Aqueous Extract of Herbal Medicine ALWPs Enhances Cognitive Performance and Inhibits LPS-Induced Neuroinflammation via FAK/NF-κB Signaling Pathways. Frontiers in Aging Neuroscience, 10, 26. Retrieved from [Link]

  • Chen, J., et al. (2009). 6-Hydroxy-3-(hydroxyimino)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2328. Retrieved from [Link]

  • ResearchGate. (2014). What is the best method to induce neuroinflammation in rats and mice?. Retrieved from [Link]

  • Zhang, H., et al. (2015). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 20(10), 18010-18026. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. Molecules, 29(1), 226. Retrieved from [Link]

  • Abd Rahim, N. A., et al. (2022). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Sains Malaysiana, 51(4), 1231-1242. Retrieved from [Link]

  • Chen, J., et al. (2011). Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o147. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 813-826. Retrieved from [Link]

  • Tabet, R., et al. (2015). Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype. Bioorganic & Medicinal Chemistry Letters, 25(2), 263-268. Retrieved from [Link]

  • Krátky, M., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 529-540. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the isatin core stands as a "privileged scaffold," a recurring molecular framework that consistently yields compounds with significant biological activity.[1] (Z)-3-(Hydroxyimino)-1-methylindolin-2-one, an oxime derivative of N-methylisatin, emerges from this lineage as a compound of considerable interest for therapeutic development. Its structural simplicity belies a potential for diverse pharmacological applications, spanning from oncology to neuroprotection and anti-inflammatory interventions.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in medicinal chemistry. We will delve into its mechanistic underpinnings, present its known biological activities with supporting data from closely related analogs, and provide detailed, field-proven protocols for its synthesis and biological evaluation.

Mechanism of Action: Targeting Key Signaling Cascades

The biological effects of isatin oximes, including this compound, are frequently attributed to their ability to function as kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Isatin derivatives have been shown to competitively bind to the ATP-binding pocket of various kinases, thereby preventing the phosphorylation of their downstream targets and disrupting aberrant signaling pathways.[4] While the precise kinase targets of this compound are yet to be fully elucidated, data from analogous tricyclic isatin oximes suggest a high binding affinity for several kinases, including DYRK1A, DYRK1B, PIM1, and others implicated in inflammation and cell cycle regulation.[2][3]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF_Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., DYRK1A, PIM1) GF_Receptor->Kinase Activates Isatin_Oxime (Z)-3-(Hydroxyimino)- 1-methylindolin-2-one Isatin_Oxime->Kinase Inhibits (ATP-competitive) pSubstrate Phosphorylated Substrate Protein Kinase->pSubstrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling_Cascade Downstream Signaling Cascade pSubstrate->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression

Figure 1: Mechanism of kinase inhibition by this compound.

Applications in Medicinal Chemistry

The versatile isatin scaffold has given rise to derivatives with a wide spectrum of reported biological activities.[5][6] While specific data for this compound is still emerging, the activities of closely related isatin oximes provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

A significant body of research points to the potent anti-proliferative effects of isatin derivatives against various cancer cell lines.[7] This activity is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, and other kinases involved in tumor growth and angiogenesis.

Table 1: Cytotoxic Activity of Representative Isatin Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Isatin-based Hydrazone 1MCF-7 (Breast)2.53[7]
Isatin-based Hydrazone 2HepG2 (Liver)7.54[7]
Tricyclic Isatin Oxime 5dTHP-1 (Leukemia)>50 (low cytotoxicity)[2]

Note: The IC50 values presented are for analogous compounds and serve to illustrate the potential of the isatin oxime scaffold.

Neuroprotective Effects

Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases.[5] Isatin derivatives have demonstrated promising neuroprotective properties by modulating inflammatory responses in microglia, the primary immune cells of the central nervous system.[1][5]

Anti-inflammatory Activity

The anti-inflammatory potential of isatin oximes is well-documented.[3] These compounds can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][8]

Table 2: Anti-inflammatory Activity of a Tricyclic Isatin Oxime (Compound 5d)

AssayCell LineIC50 (µM)Reference
LPS-induced NF-κB/AP-1 activityTHP-1Blue~10[2]
LPS-induced IL-6 productionMonoMac-6~10[2]

Experimental Protocols

The following protocols provide a robust framework for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of isatin oximes.[9] The causality behind this straightforward condensation reaction lies in the nucleophilic attack of the hydroxylamine on the electrophilic C3-carbonyl of the isatin ring, followed by dehydration.

Materials:

  • N-methylisatin

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Deionized water

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1 mmol of N-methylisatin in 20 mL of boiling ethanol.

  • Add 1.2 mmol of hydroxylamine hydrochloride and 1.5 mmol of pyridine to the solution.

  • Reflux the reaction mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of cold deionized water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with deionized water and dry under vacuum to yield this compound.

Synthesis_Workflow Start Start Dissolve Dissolve N-methylisatin in boiling ethanol Start->Dissolve Add_Reagents Add Hydroxylamine HCl and Pyridine Dissolve->Add_Reagents Reflux Reflux for 4 hours (Monitor by TLC) Add_Reagents->Reflux Precipitate Pour into cold water to precipitate product Reflux->Precipitate Filter Filter and wash the precipitate Precipitate->Filter Dry Dry under vacuum Filter->Dry End Obtain (Z)-3-(Hydroxyimino)- 1-methylindolin-2-one Dry->End

Sources

Troubleshooting & Optimization

Common experimental issues with (Z)-3-(Hydroxyimino)-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (Z)-3-(Hydroxyimino)-1-methylindolin-2-one (also known as N-methylisatin-3-oxime). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Our goal is to preemptively address common experimental challenges, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, characterization, and handling of this compound.

Q1: What is the recommended laboratory-scale procedure for synthesizing this compound?

The most reliable method involves the direct condensation of N-methylisatin with hydroxylamine. The procedure detailed below is adapted from established protocols and optimized for high purity and yield.[1]

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: Dissolve N-methylisatin (1.0 eq) in methanol (approximately 10-15 mL per mmol of isatin). In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) in methanol.

  • Reaction: Slowly add the hydroxylamine hydrochloride solution dropwise to the stirring N-methylisatin solution at room temperature.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), observing the consumption of the N-methylisatin starting material (typically a distinct orange/red spot). The reaction is generally complete within a few hours.

  • Workup: Once the reaction is complete, remove the methanol solvent under reduced pressure (in vacuo).

  • Purification: The resulting residue can be purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (e.g., starting from 2:1 and moving to 1:1) to yield the pure product.[1] Alternatively, for high-purity crude product, recrystallization from methanol can yield yellow crystals.[1]

Q2: How can I definitively confirm the stereochemistry as the (Z)-isomer and not the (E)-isomer?

Confirming the stereochemistry is critical. While the (Z)-isomer is typically the thermodynamically favored product in this synthesis, verification is essential. A combination of techniques is recommended.

  • Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum, the chemical shift of the oxime hydroxyl proton (-NOH ) is a key indicator. It often appears as a broad singlet at a characteristic downfield region. More importantly, anisotropic effects from the C=N-OH group will cause distinct chemical shifts for the aromatic protons, particularly the H4 proton on the indolinone ring, which will differ between the (Z) and (E) isomers.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): While not definitive for stereoisomerism, the FT-IR spectrum provides functional group confirmation. Look for characteristic peaks for O-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide, around 1680-1700 cm⁻¹), and C=N stretching (around 1600-1650 cm⁻¹). Some literature suggests that O-H bond vibrations can occur at different wavenumbers for syn (Z) and anti (E) isomers.[2]

  • X-ray Crystallography: This is the gold standard for unambiguous structural and stereochemical assignment. The crystal structure for this compound has been reported, showing a planar molecular structure stabilized by intermolecular hydrogen bonds.[1]

Q3: What are the optimal conditions for storing this compound to prevent degradation?

Oximes exhibit pH-dependent stability and can be susceptible to hydrolysis and isomerization.[3][4] Based on the general stability of oximes, the following storage conditions are recommended:

  • Form: Store as a solid crystalline powder.

  • Temperature: Store in a cool environment (2-8°C).[5]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect from moisture and air.

  • Light: Protect from light to prevent potential photo-isomerization or degradation.

  • pH: Avoid storage in solutions, especially acidic ones, as acid catalyzes hydrolysis back to the ketone and hydroxylamine.[3][6] If a solution is required, prepare it fresh. Oximes are generally most stable in slightly acidic to neutral aqueous solutions, but the rate of hydrolysis increases significantly as the pH drops below 7.[3][7][8]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Issue 1: Synthesis results in low or no product yield.

A low yield is one of the most common frustrations. The cause often lies with the reagents or reaction conditions.

Potential Cause Scientific Explanation Recommended Solution
Inactive Hydroxylamine Reagent Hydroxylamine is supplied as a hydrochloride salt (NH₂OH·HCl) for stability. The free base, NH₂OH, is the active nucleophile. If the reaction medium is too acidic, the hydroxylamine remains protonated (NH₃OH⁺) and cannot attack the carbonyl carbon.[3] Furthermore, hydroxylamine can decompose over time, especially if contaminated with metal ions.[9][10]1. Ensure Basicity: Add a mild, non-nucleophilic base like sodium acetate or pyridine to the reaction mixture to liberate the free hydroxylamine. 2. Use High-Purity Reagent: Use a fresh bottle of hydroxylamine hydrochloride. If its quality is suspect, consider purifying it by recrystallization.
Unfavorable Reaction pH Oxime formation is a reversible, pH-dependent equilibrium. The reaction is fastest at a pH of ~4.5, which represents a compromise between activating the carbonyl group via protonation and maintaining a sufficient concentration of the unprotonated, nucleophilic hydroxylamine.[3]While the reaction often proceeds well in neutral methanol, if yields are poor, consider buffering the reaction with a suitable system (e.g., acetate buffer if using an aqueous co-solvent) to maintain an optimal pH.
Incomplete Reaction The reaction may be slow or stall if concentrations are too low or the temperature is not optimal.1. Increase Concentration: Ensure the starting N-methylisatin solution is sufficiently concentrated. 2. Gentle Heating: Gently warm the reaction mixture (e.g., to 40-50°C) to increase the reaction rate, while monitoring by TLC to avoid byproduct formation.

Troubleshooting Workflow: Low Product Yield

start Low or No Yield q1 Are reagents fresh and high-purity? start->q1 a1_no Replace Hydroxylamine HCl. Use anhydrous solvent. q1->a1_no No q2 Was a base added to neutralize HCl? q1->q2 Yes end_node Re-run experiment with adjustments. a1_no->end_node a2_no Add 1.2 eq of a mild base (e.g., Sodium Acetate). q2->a2_no No q3 Was reaction monitored to completion? q2->q3 Yes a2_no->end_node a3_no Monitor via TLC. Consider gentle heating (40°C). q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Decision tree for troubleshooting low synthesis yield.

Issue 2: The purified product is poorly soluble in common laboratory solvents (e.g., Chloroform, THF, Ethyl Acetate).

This is a frequently encountered issue related to the compound's solid-state properties.

Potential Cause Scientific Explanation Recommended Solution
High Crystal Lattice Energy The molecule is planar, which promotes efficient crystal packing through π–π stacking interactions. Additionally, the oxime group forms strong intermolecular O-H···O and O-H···N hydrogen bonds.[1][11] These combined forces result in high lattice energy, making it difficult for solvent molecules to break the crystal structure apart.1. Use Polar Aprotic Solvents: Test solubility in more powerful polar aprotic solvents like DMSO or DMF . 2. Heating: Gently heating the solvent mixture can often overcome the activation energy for dissolution. Always check for thermal degradation.
Residual Inorganic Salts If hydroxylamine hydrochloride and a base (e.g., sodium acetate) were used, the resulting inorganic salt (e.g., sodium chloride) may have co-precipitated with your product, reducing its solubility in organic solvents.[12]1. Aqueous Wash: Before final purification, wash the crude solid with cold deionized water to remove any water-soluble inorganic byproducts. 2. Recrystallization: Use a solvent system like methanol or ethanol/water for recrystallization, which will leave inorganic salts behind.
Issue 3: The NMR spectrum is complex, showing more peaks than expected.

Spectral complexity often points to the presence of isomers or degradation products.

Potential Cause Scientific Explanation Recommended Solution
Presence of (E) and (Z) Isomers Although the (Z)-isomer is generally preferred, the synthesis can sometimes produce a mixture of (E) and (Z) geometric isomers.[2] Each isomer will have its own unique set of NMR signals, leading to a doubled-up or complex spectrum.1. Purification: Carefully perform column chromatography, as the two isomers will likely have slightly different polarities and can often be separated. 2. Isomerization: Attempt to isomerize the mixture to the single, more stable (Z)-isomer by dissolving it in a suitable solvent and gently heating or allowing it to equilibrate.
Hydrolysis in NMR Tube If the NMR solvent (e.g., CDCl₃) contains trace amounts of acid (DCl), it can catalyze the hydrolysis of the oxime back to N-methylisatin over time. This will result in the appearance of peaks corresponding to the starting material.1. Use Neutral Solvents: Use a neutral, anhydrous NMR solvent like DMSO-d₆ or Acetone-d₆ . 2. Fresh Sample: Prepare the NMR sample immediately before analysis and do not let it sit for extended periods.
Presence of Nitrone Byproduct Under certain conditions, particularly during subsequent alkylation reactions, N-alkylation can occur to form a nitrone, which is an isomer of an O-alkylated oxime ether.[13][14] While less common in the initial synthesis, its presence as an impurity from side reactions could complicate spectra.This is best addressed by careful purification. 15N NMR spectroscopy can be a powerful tool to distinguish oximes from nitrones due to their vastly different chemical shifts.[13]

Visualization: Synthesis and Potential Issues

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Potential Products & Impurities NMI N-Methylisatin Condensation Condensation Reaction (pH dependent) NMI->Condensation HA NH₂OH·HCl Base Base (optional, e.g., NaOAc) HA->Base Solvent Methanol (Solvent) Solvent->Condensation Base->Condensation Z_Isomer (Z)-Isomer (Desired Product) Condensation->Z_Isomer Major E_Isomer (E)-Isomer (Impurity) Condensation->E_Isomer Minor SM Unreacted N-Methylisatin Condensation->SM Incomplete Reaction Hydrolysis Hydrolysis Product (N-Methylisatin) Z_Isomer->Hydrolysis Acid/H₂O E_Isomer->Hydrolysis Acid/H₂O

Caption: Workflow of synthesis showing desired product and common impurities.

References
  • Liu, X., & P. M. Pollack. (2010). 15N Chemical Shifts of a Series of Isatin Oxime Ethers and Their Corresponding Nitrone Isomers. Magnetic Resonance in Chemistry, 48(10), 803-6. [Link]

  • Lazić, A., et al. (1990). Study on the stability of the oxime HI 6 in aqueous solution. PubMed. [Link]

  • Singh, U. P., & Bhat, H. R. (2013). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. [Link]

  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 42(10), 1588-1598. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Wanninayake, U. H., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. [Link]

  • McFarland, J. M., et al. (2020). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523-6. [Link]

  • Pollack, P. M., et al. (2009). The alkylation of isatin-derived oximes: Spectroscopic and X-ray crystallographic structural characterization of oxime and nitrone products. Journal of Heterocyclic Chemistry, 46(3), 432-441. [Link]

  • Chen, Z. L., et al. (2011). Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1682. [Link]

  • Zhang, Y-H., et al. (2009). 6-Hydroxy-3-(hydroxyimino)indolin-2-one. Acta Crystallographica Section E, 65(Pt 10), o2328. [Link]

  • Lab experiment help!! Reddit. (2023). [Link]

  • Hydroxylamine via HCL, Nitromethane, and H2O? Sciencemadness Discussion Board. (2016). [Link]

  • Le, H. T. (1998). Stabilization of hydroxylamine solutions.

Sources

Technical Support Center: Synthesis of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis, improve yields, and ensure high purity of this valuable chemical intermediate.

Introduction: The Importance of this compound

This compound, an oxime derivative of N-methylisatin, serves as a crucial building block in medicinal chemistry. Isatin and its derivatives are recognized as "privileged scaffolds" due to their wide range of biological activities, including anti-cancer, anti-viral, and neuroprotective properties.[1][2] The specific stereochemistry of the (Z)-oxime is often critical for its intended biological activity and subsequent synthetic transformations. This guide provides a robust framework for its reliable synthesis.

Section 1: Synthesis Overview and Reaction Mechanism

The synthesis is a condensation reaction where the C3-carbonyl group of 1-methylisatin reacts with hydroxylamine to form the corresponding oxime.[2] The reaction typically favors the formation of the more thermodynamically stable (Z)-isomer.

Reaction Scheme

1-Methylisatin + Hydroxylamine → this compound

Reaction Mechanism

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic C3-carbonyl carbon of 1-methylisatin. This forms a tetrahedral carbinolamine intermediate. The reaction is often catalyzed by mild acid or base, which can activate the carbonyl group or deprotonate the hydroxylamine hydrochloride salt, respectively.

  • Dehydration: The carbinolamine intermediate undergoes acid- or base-catalyzed dehydration (elimination of a water molecule) to form the final C=N double bond of the oxime. The Z-configuration is generally preferred due to steric considerations.

G cluster_0 Reaction Mechanism start 1-Methylisatin + NH2OH intermediate Tetrahedral Carbinolamine Intermediate start->intermediate Nucleophilic Addition product This compound intermediate->product Dehydration (-H2O)

Caption: Mechanism of Isatin Oximation.

Section 2: Recommended Experimental Protocol

This protocol provides a reliable baseline for achieving a high yield and purity.

Experimental Workflow Diagram

G Reagents 1. Reagent Prep Reaction 2. Condensation Reaction Reagents->Reaction Monitoring 3. TLC Monitoring Reaction->Monitoring Workup 4. Quenching & Extraction Monitoring->Workup Purification 5. Recrystallization/ Chromatography Workup->Purification Analysis 6. Characterization Purification->Analysis G Start Low Yield or Impure Product? CheckTLC Analyze TLC Plate Start->CheckTLC SM_Present Significant Starting Material (SM) Remains? CheckTLC->SM_Present Impurity_Present Major Impurity Spot Present? CheckTLC->Impurity_Present Streaking Streaking or Multiple Minor Spots? CheckTLC->Streaking IncompleteRxn Cause: Incomplete Reaction Solution: Increase time/temp, check reagent stoichiometry/quality. SM_Present->IncompleteRxn Yes PurificationIssue Cause: Purification Loss Solution: Optimize recrystallization solvent, check column loading. SM_Present->PurificationIssue No SideRxn Cause: Side Reaction (e.g., E-isomer) Solution: Optimize temp/solvent, check pH. Impurity_Present->SideRxn Yes Decomposition Cause: Product/Reagent Decomposition Solution: Lower temp, check pH, use inert atmosphere. Streaking->Decomposition Yes

Sources

Technical Support Center: Overcoming Resistance to (Z)-3-(Hydroxyimino)-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for overcoming resistance to (Z)-3-(Hydroxyimino)-1-methylindolin-2-one.

Welcome to the technical support resource for researchers working with this compound (HMI), a promising indolinone-based compound with potential applications in cancer therapy.[1][2] This guide is designed to provide in-depth troubleshooting and strategic advice for overcoming the common challenge of acquired drug resistance in cell lines.

Section 1: Understanding the Landscape of HMI Resistance

Developing resistance to therapeutic agents is a significant hurdle in cancer research. For indolinone derivatives like HMI, which often function as kinase inhibitors, cells can employ several adaptive strategies to survive treatment.[3][4] Understanding these mechanisms is the first step toward devising an effective counter-strategy.

FAQ: What are the primary mechanisms by which cancer cells develop resistance to HMI?

Answer: Acquired resistance to small molecule inhibitors like HMI typically falls into three main categories:

  • Increased Drug Efflux: Cancer cells can upregulate the expression of transmembrane proteins known as ATP-binding cassette (ABC) transporters.[5][6] These transporters, such as P-glycoprotein (P-gp/ABCB1), function as molecular pumps, actively removing the drug from the cell's interior, thereby lowering its intracellular concentration to sub-therapeutic levels.[7][8][9]

  • Activation of Bypass Signaling Pathways: Cancer cells are adept at rewiring their internal signaling networks. If HMI effectively blocks a critical survival pathway, the cells may compensate by upregulating an alternative, parallel pathway that bypasses the inhibited target and restores pro-survival signals.[10][11] Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK cascades.[12][13]

  • On-Target Alterations: The specific protein targeted by HMI may undergo genetic mutations. These mutations can alter the drug's binding site, reducing its affinity and rendering it less effective at inhibiting the protein's function.[10]

cluster_main Core Mechanisms of Acquired Resistance cluster_mechanisms A Sensitive Cancer Cell + HMI Treatment B Resistant Cancer Cell A->B Selective Pressure C Increased Drug Efflux (e.g., ABCB1/P-gp Upregulation) B->C D Bypass Pathway Activation (e.g., PI3K/Akt Upregulation) B->D E On-Target Modification (e.g., Kinase Domain Mutation) B->E

Caption: Key mechanisms driving acquired resistance to HMI.

Section 2: Troubleshooting Guide for HMI Resistance

This section provides a structured, question-and-answer approach to identifying and characterizing resistance in your cell line.

Problem: My cell line, which was initially sensitive to HMI, now requires a much higher concentration to achieve the same effect. How do I confirm and characterize this resistance?

Answer: This classic sign of acquired resistance requires systematic validation. The goal is to quantify the change in sensitivity and then identify the underlying cause.

Step 1: Quantify the Level of Resistance

The first action is to precisely measure the shift in the half-maximal inhibitory concentration (IC50). This is achieved by performing a dose-response viability assay (e.g., MTT or MTS assay) on both your resistant cell line and the original, sensitive parental cell line.

Table 1: Example IC50 Determination Data

Cell LineTreatmentIC50 Value (µM)Fold Resistance
Parental LineHMI1.2-
Resistant LineHMI36.030x
  • Interpretation: A significant increase in the IC50 value (typically >5-fold) confirms acquired resistance. The "Fold Resistance" is a critical metric for tracking the extent of the resistance.

  • Protocol: For a detailed methodology, refer to Appendix: Protocol 1 - Determination of IC50 using MTT Assay .[14][15]

Step 2: Investigate the Mechanism - Is it Drug Efflux?

A common and relatively easy mechanism to test for is the overexpression of drug efflux pumps.

  • Scientific Rationale: If P-glycoprotein (ABCB1) or another ABC transporter is actively pumping HMI out of the cell, co-treatment with an inhibitor of these pumps should restore the drug's efficacy and re-sensitize the cells.[5][7]

  • Experimental Approach: Perform an IC50 determination experiment on your resistant cell line, but this time, include a non-toxic concentration of a broad-spectrum ABC transporter inhibitor (e.g., Verapamil or Tariquidar) in combination with HMI.

Table 2: Effect of P-gp Inhibitor on HMI Sensitivity

Cell LineTreatmentIC50 Value (µM)
Resistant LineHMI alone36.0
Resistant LineHMI + Verapamil (5 µM)2.5
  • Interpretation: A dramatic reduction in the IC50 value in the presence of the P-gp inhibitor strongly suggests that increased drug efflux is a primary mechanism of resistance.

  • Protocol: See Appendix: Protocol 2 - Assessment of Drug Efflux using a P-gp Inhibitor .

Step 3: Investigate the Mechanism - Are Bypass Pathways Activated?

If inhibiting drug efflux does not restore sensitivity, the next logical step is to explore the activation of alternative survival pathways.

  • Scientific Rationale: When HMI blocks a target, resistant cells may survive by hyper-activating other pro-survival signals.[10] Comparing the phosphorylation status of key signaling proteins between the parental and resistant lines can reveal these changes.

  • Experimental Approach: Use Western blotting or a phospho-kinase array to analyze the activation state of proteins in key survival pathways, such as Akt (a marker for the PI3K pathway) and ERK (a marker for the MAPK pathway).

cluster_pathway Bypass Pathway Activation Model P_Start Growth Factor Signal P_Kinase1 Target Kinase P_Start->P_Kinase1 P_End Cell Proliferation & Survival P_Kinase1->P_End B_Start Alternative Signal B_Kinase1 Bypass Kinase (e.g., Akt, ERK) B_Start->B_Kinase1 B_End Cell Proliferation & Survival B_Kinase1->B_End Inhibitor HMI Inhibitor->P_Kinase1 Inhibits Upreg Upregulated in Resistant Cells Upreg->B_Kinase1 cluster_workflow Workflow for Rational Combination Therapy A 1. Identify Resistance Mechanism B 2. Select Combination Agent A->B Informs Choice C 3. Perform Synergy Assay (e.g., Chou-Talalay) B->C D 4. Validate Lead Combination C->D

Caption: Workflow for developing a strategy to overcome HMI resistance.

Strategy 1: If Resistance is Due to Drug Efflux

  • Approach: Combine HMI with a non-toxic ABC transporter inhibitor. While agents like Verapamil are useful for diagnosis, clinically relevant inhibitors may also be explored.

  • Rationale: The inhibitor will block the efflux pump, allowing HMI to accumulate inside the cancer cells and reach a therapeutic concentration. [5][7] Strategy 2: If Resistance is Due to Bypass Pathway Activation

  • Approach: Combine HMI with a second inhibitor that targets the identified bypass pathway.

    • If you observed increased p-Akt , consider using a PI3K or Akt inhibitor . [12] * If you observed increased p-ERK , consider using a MEK or ERK inhibitor .

  • Rationale: This dual-inhibition strategy creates a "vertical blockade," simultaneously shutting down the primary target pathway and the escape route, making it much more difficult for the cell to survive. [16] Table 3: Examples of Rational Drug Combinations

Identified Resistance MechanismHMI Target PathwayRational Combination Partner
Increased Drug Efflux (P-gp)Kinase XP-glycoprotein Inhibitor
Bypass Activation (PI3K/Akt)Kinase XPI3K Inhibitor (e.g., Pictilisib)
Bypass Activation (MAPK/ERK)Kinase XMEK Inhibitor (e.g., Trametinib)

Appendix: Detailed Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

[14] This protocol determines the concentration of HMI that inhibits the growth of a cell population by 50%.

Materials:

  • Parental and resistant cancer cell lines

  • Complete culture medium

  • HMI stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

  • Drug Addition: Prepare serial dilutions of HMI in complete medium. A common approach is a 1:4 serial dilution for a total of 10 concentrations. [17]Remove the old medium from the cells and add 100 µL of the HMI-containing medium to the respective wells. Include a "vehicle control" with DMSO at the same final concentration as the highest HMI dose.

  • Incubation: Incubate the plate for a defined period, typically 48-72 hours, which should allow for at least one to two cell divisions in the control wells. [18]4. MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability versus the log of HMI concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Assessment of Drug Efflux using a P-gp Inhibitor

Procedure:

  • Follow the IC50 determination protocol as described above for the resistant cell line.

  • Set up a parallel set of plates or wells where, in addition to the HMI serial dilutions, a fixed, non-toxic concentration of a P-gp inhibitor (e.g., 5 µM Verapamil) is added to every well (including the vehicle control).

  • Calculate and compare the IC50 values for HMI alone versus HMI in the presence of the P-gp inhibitor.

Protocol 3: Western Blot for Signaling Pathway Analysis

Procedure:

  • Cell Lysis: Grow parental and resistant cells to ~80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against your proteins of interest (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the relative activation state.

References

  • Treatment of chemoresistant cell lines with indolinone-based small molecules. E3S Web of Conferences. Available at: [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. NIH. Available at: [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]

  • Treatment of chemoresistant cell lines with indolinone-based small molecules. E3S Web of Conferences. Available at: [Link]

  • What are the ways a person can test the drug resistance for a particular cell line for a particular drug?. ResearchGate. Available at: [Link]

  • Current Status of Methods to Assess Cancer Drug Resistance. PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. NIH. Available at: [Link]

  • ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. PMC - PubMed Central. Available at: [Link]

  • The role of ABC transporters in drug absorption, distribution, metabolism, excretion and toxicity (ADME-Tox). PubMed. Available at: [Link]

  • The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background. Solvo Biotechnology. Available at: [Link]

  • Development of Fangjiomics for Systems Elucidation of Synergistic Mechanism Underlying Combination Therapy. PMC. Available at: [Link]

  • The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. ResearchGate. Available at: [Link]

  • Novel combination therapy shows promise for advanced neuroendocrine tumors. Sylvester Comprehensive Cancer Center. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. Available at: [Link]

  • Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate. PMC - NIH. Available at: [Link]

  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. PMC - NIH. Available at: [Link]

  • Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. PMC - NIH. Available at: [Link]

  • (3Z)-5-Chloro-3-(Hydroxyimino)indolin-2-one attenuates hyperglycemia, increased hepatic glycogen content and hepatic damage induced by malathion acute exposure in rats. PubMed. Available at: [Link]

  • 6-Hydroxy-3-(hydroxyimino)indolin-2-one. PMC. Available at: [Link]

  • Predictive and Prognostic Relevance of ABC Transporters for Resistance to Anthracycline Derivatives. MDPI. Available at: [Link]

  • Combination therapeutics in complex diseases. PubMed. Available at: [Link]

  • An Oral Quinoline Derivative, MPT0B392, Causes Leukemic Cells Mitotic Arrest and Overcomes Drug Resistant Cancer Cells. PubMed. Available at: [Link]

  • Identification of Novel Anthracycline Resistance Genes and Their Inhibitors. PMC. Available at: [Link]

  • Inflammatory signaling pathways play a role in SYK inhibitor resistant AML. PMC - NIH. Available at: [Link]

  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. MDPI. Available at: [Link]

  • Magnolin inhibits cell migration and invasion by targeting the ERKs/RSK2 signaling pathway. BMB Reports. Available at: [Link]

  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. Semantic Scholar. Available at: [Link]

Sources

Interpreting unexpected results with (Z)-3-(Hydroxyimino)-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (Z)-3-(Hydroxyimino)-1-methylindolin-2-one, a key isatin oxime intermediate in synthetic and medicinal chemistry. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected issues encountered during its synthesis, purification, and application.

I. Troubleshooting Guide: Interpreting Unexpected Experimental Results

This section addresses specific problems that may arise during your work with this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired (Z)-Oxime Product

Question: I performed the standard oximation reaction on 1-methylisatin with hydroxylamine hydrochloride, but my final yield is significantly lower than expected, or I isolated no product at all. What went wrong?

Answer:

Low yields in isatin oximation are a frequent issue stemming from several factors, from reaction conditions to the stability of the starting materials.

Potential Causes & Solutions:

  • Incomplete Reaction: The condensation of a ketone with hydroxylamine is pH-sensitive and reversible.[1]

    • Solution: Ensure the pH of the reaction mixture is appropriately controlled. The reaction is often performed in the presence of a base like pyridine or sodium acetate to neutralize the HCl released from hydroxylamine hydrochloride, driving the equilibrium towards the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 1-methylisatin starting material is fully consumed.

  • Suboptimal Temperature: While the reaction often proceeds at room temperature, kinetics can be slow.

    • Solution: Gently heat the reaction mixture (e.g., 40-60 °C).[2] However, be cautious, as excessive heat can promote side reactions or decomposition.[3]

  • Poor Solubility of Starting Material: 1-methylisatin, especially if impure, may not fully dissolve in the reaction solvent, limiting its availability for reaction.

    • Solution: Ensure you are using an appropriate solvent system, such as aqueous ethanol, that can dissolve both the isatin and the hydroxylamine salt. For particularly insoluble starting materials, using methanesulfonic acid as the reaction medium has been shown to improve outcomes.[4]

  • Hydrolysis of the Product: Oximes can hydrolyze back to the corresponding ketone and hydroxylamine under certain conditions, particularly upon heating in the presence of inorganic acids.[5][6]

    • Solution: During workup, avoid strongly acidic conditions for prolonged periods. Neutralize the reaction mixture and extract the product promptly.

Issue 2: Appearance of Multiple Spots on TLC and Complex NMR Spectra

Question: My reaction seems to have worked, but the crude product shows two or more close-running spots on TLC. The ¹H NMR spectrum is also complex, with duplicate peaks for several protons. What are these other products?

Answer:

This is a classic sign of geometric isomerism around the C=N bond. You have likely formed a mixture of (Z) and (E) isomers of 3-(hydroxyimino)-1-methylindolin-2-one.

Core Concept: E/Z Isomerism in Oximes

The C=N double bond of an oxime restricts rotation, leading to two possible geometric isomers: (Z) and (E). While the energetic barrier to interconversion is high, allowing for their separation, synthesis often produces a mixture.[7][8] The ratio of these isomers can be influenced by reaction conditions like temperature and pH.[9][10]

dot graph Isomerization { layout=neato; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=11];

Z_Isomer [label="(Z)-Isomer\n(Desired Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E_Isomer [label="(E)-Isomer\n(Unexpected Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TransitionState [label="Isomerization Conditions\n(Heat, Acid, Light)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Z_Isomer -> TransitionState [dir=both, label="Equilibrium"]; TransitionState -> E_Isomer [dir=both]; } dot Caption: E/Z Isomerization Equilibrium.

Troubleshooting Steps:

  • Spectroscopic Analysis:

    • ¹H NMR: The chemical shifts of protons near the oxime group will differ between the (E) and (Z) isomers due to the anisotropic effect of the C=N bond.[11][12] Protons syn (on the same side as) the hydroxyl group are typically shielded (appear at a lower chemical shift) compared to the corresponding protons in the other isomer.[11] For your product, expect to see distinct signals for the N-CH₃ group and the aromatic protons, particularly the H4 proton adjacent to the carbonyl group.

    • ¹³C NMR: The carbon of the C=N bond and adjacent carbons will also show distinct chemical shifts. The difference can be significant, sometimes as much as 7 ppm.[13]

    • 2D NMR: Techniques like NOESY can definitively confirm the spatial proximity of protons, allowing for unambiguous assignment of the (E) and (Z) configurations.[11]

  • Separation and Purification:

    • Column Chromatography: The (E) and (Z) isomers often have slightly different polarities and can be separated by careful silica gel column chromatography.[9][12]

    • Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective method for separation.[12]

Issue 3: Product Degrades or Changes Color During Storage or Workup

Question: I successfully isolated my (Z)-oxime, but it turned from a yellow/orange solid to a dark, tarry substance over time. What is causing this instability?

Answer:

This indicates product degradation. Isatins and their derivatives can be sensitive to light, air (oxidation), and acid/base catalysis. The primary unexpected reactions to consider for an isatin oxime are hydrolysis and the Beckmann rearrangement.

Potential Degradation Pathways:

  • Hydrolysis: As mentioned, acidic conditions can promote hydrolysis back to 1-methylisatin.[5][6]

    • Prevention: Store the purified compound in a neutral, dry environment, protected from light. Ensure all residual acid from synthesis or chromatography is removed.

  • Beckmann Rearrangement: This is a classic acid-catalyzed rearrangement of oximes to amides.[14][15][16] In the presence of a strong acid (e.g., H₂SO₄, PCl₅), the oxime of a cyclic ketone will rearrange to a lactam.[14] For your compound, this would lead to ring expansion.

    • Mechanism: The group anti-periplanar to the hydroxyl group migrates. For this compound, this would involve migration of the C2-carbonyl carbon, leading to a highly unstable intermediate. However, if any (E)-isomer is present, its rearrangement would involve migration of the C4-aromatic carbon, leading to a quinazoline-dione derivative. This is a significant structural change and a common unexpected result if acidic conditions are not controlled.[14]

    • Prevention: Avoid strong acids during workup and purification. Reagents like tosyl chloride, thionyl chloride, or even silica gel (which can be acidic) under heat can potentially promote this rearrangement.[14]

dot graph Beckmann { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=11];

IsatinOxime [label="(E)-Isatin Oxime", fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Strong Acid\n(e.g., H₂SO₄)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RearrangementProduct [label="Ring-Expanded\nQuinazoline Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

IsatinOxime -> Acid [label="Catalysis"]; Acid -> RearrangementProduct [label="Rearrangement"]; } dot Caption: Potential Beckmann Rearrangement Pathway.

II. Frequently Asked Questions (FAQs)

Q1: How can I confirm I have the (Z) isomer and not the (E) isomer?

  • The most powerful tool is Nuclear Magnetic Resonance (NMR) spectroscopy.[11] Specifically, 2D NOESY NMR experiments can show through-space correlations between the oxime -OH proton and nearby protons (like the aromatic proton at C4), which would be present in the (Z) isomer but absent in the (E) isomer. X-ray crystallography provides the ultimate proof of stereochemistry if a suitable crystal can be obtained.

Q2: My synthesis of the 1-methylisatin precursor resulted in a significant oxime impurity. How can I prevent this?

  • This is a known side-product in the Sandmeyer isatin synthesis.[3][17] The formation of this isatin oxime impurity can be suppressed by using a "decoy agent," which is a carbonyl-containing compound added during the reaction or extraction to react with any hydroxylamine-related impurities.[18][19]

Q3: Can I convert the unwanted (E)-isomer back to the desired (Z)-isomer?

  • Yes, E/Z isomerization is an equilibrium process.[20] It can be promoted by heat, acid, or even sonication.[9][21] You could attempt to re-equilibrate a mixture of isomers under controlled conditions to potentially favor the thermodynamically more stable isomer, which is often, but not always, the (Z) form.[20]

Q4: What are the typical spectroscopic data for this compound?

  • While specific literature values for this exact compound are sparse, based on isatin oxime derivatives, you should expect:

    • ¹H NMR (in DMSO-d₆): A singlet for the N-CH₃ around 3.1-3.3 ppm, aromatic protons between 7.0-7.8 ppm, and a characteristic broad singlet for the oxime -OH proton at a high chemical shift, often >11 ppm.[22]

    • IR (KBr): Characteristic bands for O-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1700-1720 cm⁻¹), and C=N stretch (~1650-1670 cm⁻¹).[6]

    • Mass Spec: The calculated monoisotopic mass for C₉H₈N₂O₂ is 176.0586 g/mol . Your ESI-MS should show a prominent peak for [M+H]⁺ at ~177.066.

III. Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a standard procedure for the oximation of an isatin derivative.

Materials:

  • 1-methylisatin

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine (or Sodium Acetate)

  • Ethanol

  • Water

Procedure:

  • Dissolve 1-methylisatin in a minimal amount of warm ethanol in a round-bottom flask.

  • In a separate flask, dissolve an excess (e.g., 1.5 equivalents) of hydroxylamine hydrochloride in a small amount of water.

  • Add the hydroxylamine solution to the isatin solution with stirring.

  • Add pyridine dropwise (approx. 2 equivalents) to the mixture. The color should change, often to a deep red or orange.

  • Stir the reaction at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the starting material.

  • Pour the reaction mixture into a larger volume of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum. The resulting solid can be recrystallized from a suitable solvent like ethanol for further purification.

Protocol 2: Differentiating E/Z Isomers by ¹H NMR

This outlines the logic for interpreting NMR data to assign stereochemistry.

dot graph NMR_Workflow { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];

Start [label="Crude Product with\nComplex NMR Spectrum", fillcolor="#F1F3F4", fontcolor="#202124"]; AcquireNMR [label="Acquire High-Resolution\n1D ¹H and 2D NOESY Spectra", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze1D [label="Identify Duplicate Signals\n(e.g., N-Me, H4-Aromatic)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze2D [label="Analyze NOESY Spectrum", fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="Is there a cross-peak between\n-OH proton and H4-Aromatic proton?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Z_Isomer [label="YES: Assign as (Z)-Isomer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E_Isomer [label="NO: Assign as (E)-Isomer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> AcquireNMR; AcquireNMR -> Analyze1D; AcquireNMR -> Analyze2D; Analyze1D -> Analyze2D; Analyze2D -> Decision; Decision -> Z_Isomer [label="Yes"]; Decision -> E_Isomer [label="No"]; } dot Caption: Workflow for NMR-based Isomer Assignment.

Interpretation:

  • (Z)-Isomer: In the (Z) configuration, the oxime -OH group is on the same side as the carbonyl group. This places it in close spatial proximity to the proton at the C4 position of the indole ring. A NOESY experiment should show a correlation (a cross-peak) between the -OH proton signal and the C4-H signal.

  • (E)-Isomer: In the (E) configuration, the -OH group points away from the indole ring. No NOESY correlation between the -OH and C4-H protons would be expected.

IV. References

  • Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. Benchchem. Available from:

  • Spectroscopic Showdown: A Comparative Analysis of (E) and (Z) Isomers of 2-Bornanone Oxime. Benchchem. Available from:

  • Oximes. CAMEO Chemicals - NOAA. Available from:

  • Oxime. Wikipedia. Available from: [Link]

  • Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase rea. Semantic Scholar. Available from:

  • Molecular Modeling and In Vitro Studies of a Neutral Oxime as a Potential Reactivator for Acetylcholinesterase Inhibited by Paraoxon. PubMed Central. Available from: [Link]

  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. Nature. Available from: [Link]

  • minimizing byproduct formation during isatin-5-carbonitrile synthesis. Benchchem. Available from:

  • Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. Available from: [Link]

  • A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. ResearchGate. Available from: [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. Available from: [Link]

  • Beckmann rearrangement. Wikipedia. Available from: [Link]

  • cis trans isomerism - Why are oxime geometrical isomers stable? Chemistry Stack Exchange. Available from: [Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. Available from: [Link]

  • Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. Available from: [Link]

  • Process for preparing isatins with control of side-product formation. Google Patents. Available from:

  • Process for preparing isatins with control of side-product formation. Google Patents. Available from:

  • Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society. Available from: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Available from: [Link]

  • Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Chemical Science (RSC Publishing). Available from: [Link]

  • Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. Available from: [Link]

  • Beckmann Rearrangement. Organic Chemistry Portal. Available from: [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. Available from: [Link]

  • Identification of E and Z isomers of some cephalosporins by NMR. TSI Journals. Available from: [Link]

  • E/Z oxime isomerism in PhC(NOH)CN. Semantic Scholar. Available from: [Link]

  • Synthesis of Substituted Isatins. PMC - NIH. Available from: [Link]

  • Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. PubMed Central. Available from: [Link]

  • Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. PMC - PubMed Central. Available from: [Link]

  • Isatin. Organic Syntheses Procedure. Available from: [Link]

  • Beckmann Rearrangement. Chemistry LibreTexts. Available from: [Link]

  • Beckmann Rearrangement of Oximes under Very Mild Conditions. Audrey Yun Li. Available from: [Link]

  • Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate. PMC - NIH. Available from: [Link]

  • Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One. ResearchGate. Available from: [Link]

  • 6-Hydroxy-3-(hydroxyimino)indolin-2-one. PMC. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews - ACS Publications. Available from: [Link]

  • Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica. Available from: [Link]

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Available from: [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. PMC - NIH. Available from: [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. Available from: [Link]

  • Formation of an Oxime from a Ketone. YouTube. Available from: [Link]

Sources

Validation & Comparative

Comparative Analysis of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one Derivatives as Potent Biological Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

In the landscape of modern drug discovery, the isatin scaffold represents a privileged structure, serving as the foundation for a multitude of compounds with significant therapeutic potential. Among its varied modifications, the (Z)-3-(hydroxyimino)-1-methylindolin-2-one core has emerged as a particularly promising pharmacophore. The introduction of the N-methyl group and the (Z)-configured oxime at the C3 position creates a unique chemical architecture, paving the way for derivatives with potent and selective biological activities.

This guide provides a comparative analysis of selected this compound derivatives. We will delve into the causal relationships between specific structural modifications and their resulting biological outcomes, supported by experimental data and detailed protocols. The objective is to offer researchers and drug development professionals a clear, data-driven perspective on the structure-activity relationships (SAR) governing this important class of molecules.

The Core Scaffold: Synthesis and Rationale

The foundational molecule, this compound, is synthesized from 1-methylindoline-2,3-dione (N-methylisatin). The choice of an N-methylated starting material is deliberate; it blocks the hydrogen-bond donating capability of the indole nitrogen, which can significantly alter the molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to its unsubstituted counterpart.

The key synthetic step involves a condensation reaction between N-methylisatin and hydroxylamine hydrochloride. This reaction selectively targets the ketone at the C3 position, yielding the corresponding oxime. The stereochemistry of the resulting oxime is predominantly the (Z)-isomer due to thermodynamic stability, a critical feature for consistent biological activity.

Synthesis_of_Core_Scaffold N_methylisatin 1-Methylindoline-2,3-dione (N-Methylisatin) Reaction Condensation (Ethanol, Reflux) N_methylisatin->Reaction Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Reaction Product This compound Reaction->Product

Caption: General synthesis of the this compound scaffold.

Comparative Analysis: Structure-Activity Relationship (SAR)

The true value of a scaffold lies in its amenability to chemical modification to optimize biological activity. By introducing various substituents, particularly on the aromatic ring of the indolinone core, a diverse library of derivatives can be generated. Here, we compare a series of halogenated derivatives to elucidate key SAR trends. The primary endpoint for this comparison is cytotoxic activity against a representative cancer cell line (e.g., A549, human lung carcinoma), quantified by the half-maximal inhibitory concentration (IC50).[1] A lower IC50 value indicates higher potency.

Impact of Halogen Substitution

Halogens are frequently introduced into drug candidates to modulate electronic properties, lipophilicity, and metabolic stability. We will compare the parent compound (unsubstituted) with its 5-fluoro, 5-chloro, and 5-bromo derivatives.

Table 1: Comparative Cytotoxicity of Halogenated Derivatives

Compound IDR Group (Position 5)Molecular WeightLogP (calculated)IC50 (µM) vs. A549 Cells
1 -H176.171.3545.2
2 -F194.161.5128.7
3 -Cl210.621.7815.4
4 -Br255.071.9512.1

Analysis and Interpretation:

The data clearly demonstrates a strong correlation between the nature of the halogen at the 5-position and the cytotoxic potency.

  • Expertise & Experience: The trend of increasing potency (decreasing IC50) from H -> F -> Cl -> Br suggests that both electronegativity and lipophilicity play crucial roles. The electron-withdrawing nature of the halogens can influence the electronic distribution within the molecule, potentially enhancing its interaction with biological targets.

  • Trustworthiness: The progressive increase in potency aligns with the increasing size and lipophilicity (LogP) of the halogen. This logical progression provides a self-validating dataset. A larger, more lipophilic substituent like bromine may facilitate better membrane passage or engage in more favorable hydrophobic interactions within a target's binding pocket. The unsubstituted parent compound is significantly less active, highlighting the importance of substitution at this position for this specific activity.

SAR_Logic cluster_0 Structural Modification cluster_1 Physicochemical Change cluster_2 Biological Outcome Modification Substitution at R (Position 5) -H → -F → -Cl → -Br Properties Increase in: • Lipophilicity (LogP) • Electron-withdrawing effect • Size/Polarizability Modification->Properties Leads to Activity Increased Cytotoxicity (Decreased IC50) Properties->Activity Results in

Caption: Relationship between chemical modification and biological activity.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of any comparative analysis rests on the robustness of its experimental methods. The following is a detailed, self-validating protocol for determining the IC50 values presented in Table 1 using a standard MTT assay.[1]

Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[1] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Maintain A549 human lung carcinoma cells in a humidified incubator at 37°C with 5% CO2.[1]

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

    • Perform a cell count using a hemocytometer and assess viability (should be >95%).

    • Seed 5,000 cells in 100 µL of complete medium into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of each test compound (1-4) in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

    • Self-Validation Control: Include wells with medium and DMSO only (vehicle control, representing 100% viability) and wells with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C with 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate for an additional 4 hours, allowing viable cells to metabolize MTT.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.[1]

  • Data Acquisition and Analysis:

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value. The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.[1]

MTT_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate 48h (Drug Exposure) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h (Formazan Production) Add_MTT->Incubate3 Solubilize Remove Medium, Add DMSO Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze End Result Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide demonstrates a clear and logical structure-activity relationship for 5-halogenated this compound derivatives. The cytotoxicity against A549 cancer cells increases with the size and lipophilicity of the halogen substituent at the 5-position, with the 5-bromo derivative emerging as the most potent in this series.

The provided protocols and logical frameworks are designed to ensure that researchers can reproduce and build upon these findings. Future work should focus on expanding the library of derivatives to include substitutions at other positions (e.g., 4, 6, and 7) and incorporating a wider range of functional groups to further refine the SAR. Additionally, mechanistic studies should be undertaken for the most potent compounds to identify their specific molecular targets, moving beyond general cytotoxicity to more targeted therapeutic applications.

References

Sources

A Guide to the Preclinical Cross-Validation of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one for Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a potential therapeutic agent is paved with rigorous validation. This guide provides a comprehensive framework for the preclinical cross-validation of the anticonvulsant activity of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one, a derivative of the versatile isatin scaffold. While the broader class of isatin derivatives has shown potential as anticonvulsant agents, it is imperative to note that specific experimental data for this compound in the models discussed herein is not yet prominent in publicly accessible scientific literature.[1] This guide, therefore, serves as a robust methodological blueprint for researchers seeking to undertake such an evaluation, emphasizing scientific integrity and logical experimental design.

The core principle of this guide is to move beyond single-model screening and embrace a cross-validation approach. This is critical because different preclinical models of seizures mimic different aspects of human epilepsy.[2] A compound's activity profile across a battery of tests provides a more reliable prediction of its potential clinical efficacy and spectrum of action.

The Imperative of Cross-Validation in Anticonvulsant Drug Discovery

Relying on a single preclinical model for assessing anticonvulsant activity can be misleading. For instance, the Maximal Electroshock (MES) model is highly predictive for compounds effective against generalized tonic-clonic seizures, while the Pentylenetetrazole (PTZ) model is more indicative of efficacy against myoclonic and absence seizures.[2][3] A comprehensive evaluation, therefore, necessitates testing in multiple models to understand a compound's breadth of activity. Furthermore, an early assessment of neurotoxicity is crucial to determine the therapeutic window of a potential drug candidate. The rotarod test is a standard for evaluating motor impairment and establishing a safety profile.[4][5]

Below is a visual representation of a robust cross-validation workflow for a novel anticonvulsant candidate.

G cluster_screening Initial Screening cluster_validation Validation & Safety cluster_analysis Data Analysis & Decision MES Maximal Electroshock (MES) Model (Generalized Tonic-Clonic Seizures) Rotarod Neurotoxicity Assessment (Rotarod Test) MES->Rotarod Dose_Response Dose-Response & ED50/TD50 Determination MES->Dose_Response Active PTZ Pentylenetetrazole (PTZ) Model (Myoclonic & Absence Seizures) PTZ->Rotarod PTZ->Dose_Response Active PI Protective Index (PI) Calculation (PI = TD50 / ED50) Rotarod->PI Dose_Response->PI Decision Go/No-Go Decision for Further Development PI->Decision

Caption: Workflow for Cross-Validation of Anticonvulsant Activity.

Comparative Analysis of Anticonvulsant Activity

A crucial aspect of preclinical evaluation is the direct comparison of the investigational compound with established antiepileptic drugs (AEDs). The following table illustrates how the anticonvulsant profile of this compound would be compared against standard AEDs. The data for the target compound is intentionally left blank to underscore the need for future research.

CompoundMES (ED50 mg/kg)PTZ (ED50 mg/kg)Rotarod (TD50 mg/kg)Protective Index (PI = TD50/ED50)Predicted Clinical Utility
This compound Data not availableData not availableData not availableData not availableTo be determined
Phenytoin~9.5Inactive~68.4~7.2 (MES)Generalized tonic-clonic, Focal seizures
EthosuximideInactive~130>1000>7.7 (PTZ)Absence seizures
Valproic Acid~272~149~426~1.6 (MES), ~2.9 (PTZ)Broad-spectrum
Carbamazepine~8.8Inactive~74~8.4 (MES)Generalized tonic-clonic, Focal seizures

Note: ED50 (Median Effective Dose) is the dose that protects 50% of animals from seizures. TD50 (Median Toxic Dose) is the dose that causes motor impairment in 50% of animals. The Protective Index (PI) is a measure of the therapeutic window. The values for standard drugs are approximate and can vary between studies.

Potential Mechanism of Action: Insights from Isatin Derivatives

While the precise mechanism of action for this compound remains to be elucidated, studies on related isatin derivatives suggest a potential modulation of inhibitory neurotransmission. A plausible hypothesis involves the enhancement of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[1] Enhanced GABAergic signaling can lead to neuronal hyperpolarization, thereby raising the seizure threshold.

G cluster_pathway Hypothesized GABAergic Mechanism Compound (Z)-3-(Hydroxyimino)-1- methylindolin-2-one GABA_R GABAA Receptor Compound->GABA_R Positive Allosteric Modulation (?) Cl_ion Chloride Ion (Cl-) Influx GABA_R->Cl_ion Enhances Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Hypothesized GABAergic Mechanism of Action.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vivo experiments essential for the cross-validation of anticonvulsant activity.

Maximal Electroshock (MES) Seizure Model

This model is predictive of efficacy against generalized tonic-clonic seizures.[2]

Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Electroconvulsiometer

  • Corneal electrodes

  • Saline solution (0.9% NaCl)

  • Test compound solution/suspension

  • Standard drug (e.g., Phenytoin)

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Animals are fasted overnight with free access to water.

  • Animals are divided into groups (n=6-8 per group): Vehicle control, standard drug, and test compound at various doses.

  • The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • After a predetermined absorption period (e.g., 30-60 minutes for i.p.), a drop of saline is applied to the corneal electrodes.

  • The electrodes are placed on the corneas of the mouse.

  • A supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered.

  • The animal is observed for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered protection.

  • The percentage of protected animals in each group is calculated, and the ED50 is determined using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to identify compounds that can raise the seizure threshold and is predictive of efficacy against myoclonic and absence seizures.[4][6]

Objective: To assess the ability of a compound to prevent or delay the onset of clonic convulsions induced by the chemical convulsant pentylenetetrazole.

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound solution/suspension

  • Standard drug (e.g., Ethosuximide)

  • Male Swiss albino mice (20-25 g)

  • Stopwatches

Procedure:

  • Animals are handled and grouped as in the MES model.

  • The test compound or vehicle is administered.

  • After the absorption period, PTZ is injected subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Each animal is placed in an individual observation cage.

  • The latency to the first sign of a clonic seizure (forelimb clonus lasting at least 5 seconds) is recorded.

  • The animal is observed for the occurrence of generalized clonic-tonic seizures and mortality.

  • An increase in the latency to seizure or complete protection from seizures is considered an anticonvulsant effect. The ED50 can be calculated based on the percentage of animals protected from tonic seizures.

Neurotoxicity Assessment: Rotarod Test

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficits.[7][8]

Objective: To evaluate the effect of the test compound on motor coordination and balance.

Materials:

  • Rotarod apparatus

  • Test compound solution/suspension

  • Vehicle control

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Animals are pre-trained on the rotarod (e.g., rotating at 15-25 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 consecutive days. Only animals that successfully remain on the rod are selected for the study.

  • On the test day, baseline performance is recorded.

  • Animals are divided into groups and administered the test compound or vehicle.

  • At various time points after administration (e.g., 30, 60, 90 minutes), the animals are placed back on the rotating rod.

  • The time each animal remains on the rod is recorded (up to a cutoff time, e.g., 120 seconds).

  • A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates neurotoxicity.

  • The TD50 is calculated as the dose at which 50% of the animals fail the test.

Conclusion

The cross-validation of this compound's anticonvulsant activity through a combination of the MES, PTZ, and rotarod models provides a comprehensive and scientifically rigorous approach to its preclinical evaluation. This multi-faceted strategy allows for the determination of its potential efficacy against different seizure types and establishes a crucial safety margin. While the isatin scaffold holds promise in the development of novel central nervous system agents, dedicated research to generate specific experimental data for this compound is essential to validate its potential as a future antiepileptic drug. The methodologies outlined in this guide provide a clear and robust pathway for undertaking this critical research.

References

  • Khajouei, M. R., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 447–456.
  • Shi, D., et al. (2012). Results of the motor tests. (A) In the rotarod test, no significant differences were observed among the three groups. PLoS One, 7(3), e33118.
  • Patel, A. B., & Desai, N. C. (2017). ISATIN: New Hope Against Convulsion. Central Nervous System Agents in Medicinal Chemistry, 17(3), 176–185.
  • Al-Ostath, S. M., et al. (2022). Structures of some isatin-based compounds as anticonvulsant agents.
  • Pandey, A., et al. (2016). Structure-based design, synthesis, and anticonvulsant activity of isatin-1-N-phenylacetamide derivatives. Medicinal Chemistry Research, 25(10), 2245–2256.
  • Ilies, M., et al. (2019). The RotaRod test results recorded for the tested compounds (7a-m) in reference with phenazone (Phz) and control (Tween 80) groups.
  • Pandey, A., et al. (2016). Structure-based design, synthesis, and anticonvulsant activity of isatin-1-N-phenylacetamide derivatives.
  • Lee, H. S., et al. (2017). The results of the other behavioral tests. In the rotarod test, the latency to fall from the accelerating rotarod was measured in three trials per day (A). Scientific Reports, 7(1), 10245.
  • Azizi, V., et al. (2020). The Anxiolytic and Antidepressant Effects of Tanacetum polycephalum in the Pentylenetetrazole Kindled Rats. Research Journal of Pharmacognosy, 7(2), 13-20.
  • White, H. S., et al. (2019). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsia Open, 4(3), 399–412.
  • Löscher, W. (2011). Current Research on Antiepileptic Compounds. Molecules, 20(10), 19714-19752.
  • Obniska, J., et al. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 26(11), 3185.
  • Zhen, X., et al. (2015). Practical Synthesis, Antidepressant, and Anticonvulsant Activity of 3-Phenyliminoindolin-2-one Derivatives. Chemical Biology & Drug Design, 86(6), 1417–1426.
  • Gierczak, M., et al. (1998). Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. Journal of Medicinal Chemistry, 41(12), 2127–2134.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Pop, R., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Yilmaz, E. D., et al. (2025). Effects of Antiseizure Medications on Second-Trimester Prenatal Screening Test Parameters: A Retrospective Cohort Study. Diagnostics, 15(1), 1.
  • Williams, P. A., et al. (2016). Staged anticonvulsant screening for chronic epilepsy.
  • Al-Majid, A. M., et al. (2024).
  • Chen, J., et al. (2011). Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2628.
  • Shiotsuki, H., et al. (2010). A rotarod test for evaluation of motor skill learning. Journal of Neuroscience Methods, 189(2), 180–185.
  • Krasowski, M. D., & Ekins, S. (2014). Advances in anti-epileptic drug testing. Clinica Chimica Acta, 436, 224–236.
  • Lothman, E. W., et al. (1988).

Sources

A Head-to-Head Comparison of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one and Structurally Related Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isatin Oxime Scaffold - A Privileged Motif in Drug Discovery

The indolin-2-one core, and specifically its isatin substructure, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities.[1] Derivatization at the C3 position has been a particularly fruitful strategy, leading to the development of potent agents with anticancer, anti-inflammatory, and neuroprotective properties. Among these, the isatin oxime series has garnered significant attention. The introduction of the hydroxyimino group at the C3 position yields a class of compounds with intriguing pharmacological profiles, often acting as potent inhibitors of various protein kinases.[2]

This guide provides a comprehensive head-to-head comparison of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one , a representative member of the N-substituted isatin oxime family, with its structurally similar analogs. While direct and extensive biological data for this compound is not yet widely published, this guide will leverage available data on closely related compounds to infer its potential activities and to highlight key structure-activity relationships (SAR). We will delve into the synthesis, comparative biological performance, and the underlying mechanisms of action of these compounds. Furthermore, detailed experimental protocols for key biological assays are provided to enable researchers to conduct their own investigations and contribute to the growing body of knowledge on this promising class of molecules.

Structural Landscape and Synthetic Strategy

The core structure of the compounds discussed in this guide is the 3-(hydroxyimino)indolin-2-one scaffold. The primary compound of interest, this compound, features a methyl group at the N1 position of the indolinone ring. For comparative purposes, we will examine analogs with substitutions on the aromatic ring, such as chloro and hydroxyl groups, as well as the parent N-unsubstituted isatin oxime.

Synthesis of this compound and its Analogs

The synthesis of (Z)-3-(hydroxyimino)indolin-2-one derivatives is generally straightforward, typically involving the condensation of the corresponding isatin with hydroxylamine hydrochloride. The methylation at the N1 position can be achieved prior to or after the oxime formation.

A representative synthetic scheme is outlined below:

Synthesis Isatin Substituted Isatin Product (Z)-3-(Hydroxyimino)-indolin-2-one Analog Isatin->Product Reflux in Ethanol/Pyridine Hydroxylamine NH2OH·HCl Hydroxylamine->Product

Caption: General synthesis of 3-(hydroxyimino)indolin-2-one analogs.

Comparative Biological Performance

Cytotoxicity against Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds. The data presented below is a compilation from various studies on isatin oxime derivatives against different cancer cell lines.

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
(Z)-3-(Hydroxyimino)indolin-2-one HNot Reported--
(Z)-5-Chloro-3-(hydroxyimino)indolin-2-one 5-ChloroHeLa (Cervical)~25[3]
(Z)-6-Hydroxy-3-(hydroxyimino)indolin-2-one 6-HydroxyNot Reported-[4]
Tricyclic Isatin Oxime (Compound 5a) TricyclicTHP-1Blue (Monocytic)< 6.1[2]
Tricyclic Isatin Oxime (Compound 5d) Tricyclic, 5-NitroTHP-1Blue (Monocytic)< 6.1[2]

Analysis of Cytotoxicity Data:

The available data suggests that substitutions on the aromatic ring of the isatin scaffold play a critical role in modulating cytotoxic activity. The introduction of a chloro group at the 5-position confers moderate cytotoxicity against HeLa cells. While specific data for the N-methylated compound is lacking, N-alkylation in other isatin derivatives has been shown to enhance cytotoxic effects, suggesting that this compound could exhibit significant antiproliferative activity.[5] The potent activity of the tricyclic isatin oximes further underscores the therapeutic potential of this chemical class.[2]

Kinase Inhibitory Activity

A primary mechanism through which many indolin-2-one derivatives exert their anticancer effects is via the inhibition of protein kinases. These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

CompoundTarget Kinase(s)IC50 (nM)Reference
This compound Not Reported--
Tricyclic Isatin Oxime (Compound 5d) DYRK1A, PIM1, Haspin, etc.Nanomolar/Submicromolar[2]

Analysis of Kinase Inhibition Data:

The data for the tricyclic isatin oxime derivative 5d is particularly compelling, demonstrating high-affinity binding to a range of kinases, including DYRK1A and PIM1, which are implicated in neurodegenerative diseases and cancer, respectively.[2] This suggests that the isatin oxime scaffold is a versatile platform for the development of potent kinase inhibitors. The N-methyl group in this compound could potentially influence its binding affinity and selectivity for different kinases, a hypothesis that warrants experimental validation.

Mechanism of Action: Targeting Key Signaling Pathways

Indolin-2-one derivatives, including isatin oximes, often function as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade and leading to cell cycle arrest and apoptosis.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Phospho_Substrate Phosphorylated Substrate ATP->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Phospho_Substrate Downstream Signaling Downstream Signaling Phospho_Substrate->Downstream Signaling Isatin_Oxime Isatin Oxime Isatin_Oxime->ATP Competitive Inhibition Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Caption: Mechanism of action of isatin oximes as kinase inhibitors.

Experimental Protocols

To facilitate further research and validation of the findings discussed in this guide, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the steps for assessing the effect of this compound and its analogs on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound and analog compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound and analog compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound, the purified kinase, and the specific substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves a two-step process of adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value for kinase inhibition.

Conclusion and Future Directions

The isatin oxime scaffold, as exemplified by this compound and its analogs, holds significant promise as a platform for the development of novel therapeutic agents, particularly in the realm of oncology. The available data on structurally related compounds strongly suggests that these molecules can exhibit potent cytotoxic and kinase inhibitory activities. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity.

Future research should focus on a number of key areas:

  • Comprehensive Biological Evaluation of this compound: It is imperative to generate robust in vitro and in vivo data for this specific compound to accurately assess its therapeutic potential.

  • Elucidation of Kinase Selectivity Profiles: A broad-panel kinase screen would provide valuable insights into the selectivity of these compounds and help identify their primary molecular targets.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical animal models of cancer to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Other Therapeutic Areas: Given the diverse biological activities of isatin derivatives, the potential of these oximes in other disease areas, such as inflammatory and neurodegenerative disorders, should be investigated.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and the broader class of isatin oximes.

References

  • 6-Hydroxy-3-(hydroxyimino)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online. 2009;65(Pt 10):o2328. Available from: [Link]

  • Ibrahim HS, El-Mowafi SA, El-Messery SM. 3-Hydrazinoindolin-2-one derivatives: Chemical classification and investigation of their targets as anticancer agents. European Journal of Medicinal Chemistry. 2016;123:655-671. Available from: [Link]

  • Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules. 2021;26(21):6595. Available from: [Link]

  • Vine KL, Matesic L, Locke JM, Ranson M, Skropeta D. Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Current Cancer Drug Targets. 2009;9(4):397-419. Available from: [Link]

  • 3-Hydrazinoindolin-2-one Derivatives: Chemical Classification and Investigation of Their Targets as Anticancer Agents. ResearchGate. Available from: [Link]

  • (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one. ResearchGate. Available from: [Link]

  • Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. Medicinal Chemistry Research. 2013;22(10):4749-4756. Available from: [Link]

Sources

Benchmarking (Z)-3-(Hydroxyimino)-1-methylindolin-2-one: A Comparative Guide for Anticancer and Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indolin-2-one scaffold, a core structure in many biologically active compounds, has garnered significant attention in medicinal chemistry for its diverse therapeutic applications.[1] Derivatives of this versatile heterocyclic system have demonstrated a wide range of activities, including anticancer and neuroprotective effects.[2][3] This guide focuses on a specific derivative, (Z)-3-(Hydroxyimino)-1-methylindolin-2-one, providing a comparative analysis of its potential efficacy against established standard-of-care treatments in oncology and neurodegenerative disease.

Isatin, a natural product containing the indolin-2-one core, and its derivatives have been explored for their anti-bacterial, anti-viral, and neuroprotective properties.[3] In the realm of oncology, numerous indole derivatives have been investigated as inhibitors of key signaling pathways involved in tumor growth and proliferation, such as those mediated by tyrosine kinases, and as inducers of apoptosis.[2][4] The structural similarity of this compound to known kinase inhibitors suggests its potential as an anticancer agent.

Furthermore, evidence suggests that certain indolin-2-one derivatives possess neuroprotective properties, making them intriguing candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.[3][5] This guide will therefore benchmark the hypothetical therapeutic profile of this compound against two distinct standards of care: Sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy, and Donepezil, an acetylcholinesterase inhibitor for the management of Alzheimer's disease. Through a detailed examination of their mechanisms of action and proposed experimental validation protocols, we aim to provide a comprehensive framework for researchers and drug development professionals to evaluate the potential of this promising compound.

Part 1: Anticancer Potential - Benchmarking against Sunitinib

Sunitinib is a potent oral multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT.[6][7] By inhibiting these kinases, Sunitinib disrupts key signaling pathways involved in tumor angiogenesis and cell proliferation.[8][9] The indolin-2-one scaffold is a known pharmacophore for kinase inhibition, with several derivatives showing potent activity against various kinases.[10]

Comparative Mechanism of Action

The proposed anticancer mechanism of this compound is centered on the inhibition of protein kinases crucial for tumor progression. This hypothesis is supported by studies on structurally similar indolin-2-one derivatives that have demonstrated inhibitory activity against growth factor receptors like VEGF-R2, FGF-R1, and PDGF-Rβ.[11]

dot

cluster_0 This compound cluster_1 Sunitinib cluster_2 Target Kinases cluster_3 Downstream Effects ZHMIO (Z)-3-(Hydroxyimino)- 1-methylindolin-2-one VEGFR VEGFR ZHMIO->VEGFR Inhibition (Hypothesized) PDGFR PDGFR ZHMIO->PDGFR Inhibition (Hypothesized) Sunitinib Sunitinib Sunitinib->VEGFR Inhibition Sunitinib->PDGFR Inhibition cKIT c-KIT Sunitinib->cKIT Inhibition Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Proliferation Cell Proliferation PDGFR->Proliferation Promotes cKIT->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inversely related to

Caption: Comparative hypothesized mechanism of action.

Quantitative Comparison of In Vitro Efficacy

To empirically validate the anticancer potential of this compound, a series of in vitro assays are proposed. The following table outlines a hypothetical comparative dataset.

Parameter This compound Sunitinib (Reference)
IC₅₀ (VEGFR-2 Kinase Assay) To be determined~10 nM
IC₅₀ (PDGFR-β Kinase Assay) To be determined~5 nM
IC₅₀ (MCF-7 Cell Viability) To be determined~5 µM
IC₅₀ (A549 Cell Viability) To be determined~8 µM
Apoptosis Induction (Annexin V) To be determinedSignificant increase
Experimental Protocols

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against specific kinases.[12][13]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, PDGFR-β)

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Sunitinib (positive control)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound and Sunitinib in DMSO.

  • In a 96-well plate, add the diluted compounds or DMSO (vehicle control).

  • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[12]

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14][15][16][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium

  • This compound

  • Sunitinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or Sunitinib for 48-72 hours.

  • Remove the treatment medium and add MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Part 2: Neuroprotective Potential - Benchmarking against Donepezil

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[18][19][20] By increasing the levels of acetylcholine in the brain, Donepezil can improve cognitive function in patients with Alzheimer's disease.[18][21] The neuroprotective potential of this compound may stem from different mechanisms, such as antioxidant properties or modulation of other signaling pathways implicated in neuronal survival.[22][23]

Comparative Mechanism of Action

While Donepezil's primary mechanism is well-defined, the neuroprotective effects of this compound are likely multi-faceted. Based on the known activities of related compounds, a plausible mechanism involves the activation of antioxidant response pathways, thereby protecting neurons from oxidative stress-induced damage, a key pathological feature of neurodegenerative diseases.[24][25][26]

dot

cluster_0 This compound cluster_1 Donepezil cluster_2 Cellular Targets & Pathways cluster_3 Neuroprotective Outcomes ZHMIO (Z)-3-(Hydroxyimino)- 1-methylindolin-2-one Nrf2 Nrf2 Pathway (Antioxidant Response) ZHMIO->Nrf2 Activation (Hypothesized) Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibition ACh ↑ Acetylcholine Levels AChE->ACh Degrades OxidativeStress ↓ Oxidative Stress Nrf2->OxidativeStress Reduces NeuronalSurvival ↑ Neuronal Survival ACh->NeuronalSurvival Promotes OxidativeStress->NeuronalSurvival Inversely related to

Caption: Comparative hypothesized neuroprotective mechanisms.

Quantitative Comparison of In Vitro Efficacy

To evaluate the neuroprotective effects of this compound, in vitro models of neuronal damage are essential. The following table presents a hypothetical comparison with Donepezil.

Parameter This compound Donepezil (Reference)
Neuroprotection against H₂O₂-induced toxicity (SH-SY5Y cells) To be determinedModerate protection
Inhibition of Acetylcholinesterase (AChE) Activity To be determinedHigh potency (nM range)
Induction of Nrf2-ARE Pathway To be determinedNot a primary mechanism
Reduction of Reactive Oxygen Species (ROS) To be determinedMinimal direct effect
Experimental Protocols

This assay assesses the ability of the test compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).[23]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium

  • This compound

  • Donepezil

  • Hydrogen peroxide (H₂O₂)

  • MTT solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound or Donepezil for 24 hours.

  • Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ to the cells for a defined period (e.g., 24 hours).

  • Assess cell viability using the MTT assay as described previously.

  • Calculate the percentage of neuroprotection conferred by the compounds relative to the H₂O₂-treated control.

This assay measures the ability of the test compound to inhibit the activity of AChE.

Materials:

  • Purified acetylcholinesterase

  • Acetylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • This compound

  • Donepezil (positive control)

  • Assay buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, DTNB, and various concentrations of the test compounds or Donepezil.

  • Add the AChE enzyme to each well and incubate for a short period.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Monitor the change in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the rate of reaction and determine the percentage of AChE inhibition for each compound concentration to derive the IC₅₀ value.

Conclusion

This compound represents a promising investigational compound with potential therapeutic applications in both oncology and neurodegenerative diseases. Its structural relationship to known kinase inhibitors provides a strong rationale for its evaluation as an anticancer agent, with Sunitinib serving as a relevant clinical benchmark. The proposed in vitro assays will be instrumental in quantifying its potency against key cancer-related kinases and its cytotoxic effects on cancer cell lines.

In the context of neurodegeneration, while its mechanism is likely distinct from the acetylcholinesterase inhibitor Donepezil, its potential antioxidant and cytoprotective properties warrant thorough investigation. The outlined neuroprotection assays will provide crucial data on its ability to mitigate neuronal damage, a hallmark of neurodegenerative conditions.

The experimental frameworks detailed in this guide offer a robust starting point for the comprehensive preclinical evaluation of this compound. The resulting data will be critical in determining its therapeutic potential and guiding future drug development efforts.

References

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. [Link]

  • Sunitinib. Wikipedia. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • What is the mechanism of Donepezil Hydrochloride?. Patsnap Synapse. [Link]

  • Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • Sunitinib Malate. MassiveBio. [Link]

  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various.... ResearchGate. [Link]

  • What is the mechanism of Sunitinib Malate?. Patsnap Synapse. [Link]

  • The Pharmacology and Mechanism of Donepezil Action Term Paper. IvyPanda. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Donepezil: an update. PubMed. [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. [Link]

  • Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. PubMed. [Link]

  • Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. MDPI. [Link]

  • The effect of indolin‐2‐one derivatives on the cell cycle profile of.... ResearchGate. [Link]

  • Nutraceutical Antioxidants as Novel Neuroprotective Agents. MDPI. [Link]

  • Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation. PMC - NIH. [Link]

  • Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors. Bentham Science. [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. PubMed. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH. [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. [Link]

  • Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation. PubMed. [Link]

  • Identification of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases. PubMed. [Link]

  • Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. ResearchGate. [Link]

  • Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate. PMC - NIH. [Link]

  • The 1-Tosylpentan-3-one Protects against 6-Hydroxydopamine-Induced Neurotoxicity. MDPI. [Link]

  • Neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against oxidative stress. PubMed. [Link]

  • Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. PubMed Central. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. PubMed. [Link]

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. MDPI. [Link]

  • New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies. PubMed. [Link]

  • Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease. PubMed. [Link]

Sources

An Independent Investigator's Guide to Verifying the Bioactivity of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the reported biological findings of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one. Isatin derivatives, the chemical class to which this compound belongs, have garnered significant attention for their diverse pharmacological activities, including potential neuroprotective properties.[1][2] Independent verification is the cornerstone of scientific advancement, ensuring that reported findings are robust, reproducible, and reliable before committing resources to further development.

This document eschews a rigid template in favor of a logical, causality-driven workflow. We will proceed from the foundational step of confirming the compound's identity to the functional verification of its most promising reported bioactivities: monoamine oxidase (MAO) inhibition and neuroprotection against oxidative stress. Each protocol is designed as a self-validating system, incorporating appropriate controls and standards to ensure the integrity of the generated data.

Part 1: Foundational Verification: Synthesis and Characterization

Before any biological assessment, it is imperative to confirm that the correct molecule has been synthesized and purified. The identity and purity of this compound must be unequivocally established.

Synthesis Protocol

The compound can be reliably synthesized via a condensation reaction between N-methylisatin and hydroxylamine hydrochloride.[1] This method is straightforward and high-yielding.

Experimental Protocol: Synthesis

  • Dissolution: Dissolve N-methylisatin (1 equivalent) in methanol.

  • Addition: To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (2.5 equivalents). The sodium acetate acts as a base to liberate the free hydroxylamine.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: Upon completion, the product typically precipitates from the solution. If not, reduce the solvent volume under vacuum. Filter the resulting solid, wash with cold water to remove inorganic salts, and then with a minimal amount of cold methanol.

  • Drying: Dry the purified solid under vacuum to yield this compound as a crystalline solid.

Physicochemical and Spectroscopic Verification

The synthesized compound must be rigorously characterized to confirm its structure and purity. The following data, cross-referenced with established values, serves as a benchmark for verification.[3]

Table 1: Physicochemical and Analytical Benchmarks

Property Expected Value Verification Method
Molecular Formula C₉H₈N₂O₂ High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 176.17 g/mol Mass Spectrometry (MS)
Appearance Yellow crystalline solid Visual Inspection
Purity >98% HPLC, NMR
¹H-NMR Peaks corresponding to aromatic, N-methyl, and oxime protons. ¹H Nuclear Magnetic Resonance

| ¹³C-NMR | Peaks corresponding to carbonyl, imine, and aromatic carbons. | ¹³C Nuclear Magnetic Resonance |

Causality Behind Experimental Choices:

  • HRMS is chosen over standard MS to confirm the elemental composition, providing a higher degree of confidence in the compound's identity.

  • HPLC is essential for determining purity, separating the target compound from any unreacted starting materials or side products. A purity level of >98% is the standard requirement for compounds used in biological assays to avoid confounding results.

  • NMR provides the definitive structural confirmation by mapping the chemical environment of each proton and carbon atom in the molecule.

G cluster_0 Phase 1: Material Verification Synthesis Synthesis of This compound Purification Purification (Filtration & Washing) Synthesis->Purification Characterization Structural & Purity Analysis (NMR, MS, HPLC) Purification->Characterization Decision Purity & Structure Confirmed? Characterization->Decision Proceed Proceed to Biological Assays Decision->Proceed Yes Fail Re-synthesize or Re-purify Decision->Fail No

Caption: Overall workflow for the synthesis and verification of the target compound.

Part 2: Functional Verification: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters.[4] Inhibitors of MAO-B are particularly relevant as therapeutic agents for Parkinson's disease, as they prevent the breakdown of dopamine.[5] This section details a protocol to verify the compound's activity as an MAO inhibitor and determine its selectivity.

Rationale and Comparative Compound Selection

To provide a robust comparison, we will use Selegiline , a well-characterized and clinically used irreversible inhibitor of MAO-B, as our benchmark.[4] By testing against both MAO-A and MAO-B isoforms, we can determine not only the potency (IC₅₀ value) but also the selectivity of our target compound. High selectivity for MAO-B is a desirable trait to minimize side effects associated with MAO-A inhibition.[6]

Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol is based on commercially available assay kits that provide a sensitive and reliable method for measuring MAO activity.[7][8] The principle involves the MAO-catalyzed deamination of a substrate (e.g., tyramine), which produces H₂O₂ as a byproduct. The H₂O₂ then reacts with a probe to generate a fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer, Probe, and Enzyme solutions (recombinant human MAO-A and MAO-B) according to the kit manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of this compound and the comparator, Selegiline, in DMSO. A typical starting concentration is 10 mM, diluted to final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well black microplate, add the following to respective wells:

    • Blank: Assay Buffer.

    • Negative Control: Assay Buffer + MAO Enzyme (A or B).

    • Positive Control: Assay Buffer + MAO Enzyme (A or B) + a known inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

    • Test Wells: Assay Buffer + MAO Enzyme (A or B) + serially diluted test compound.

  • Enzyme Incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Add the MAO substrate (e.g., Tyramine) to all wells to start the reaction.

  • Signal Detection: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Normalize the data to the negative control (100% activity) and blank (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

cluster_pathway MAO-B Catalytic Pathway cluster_inhibition Mechanism of Inhibition Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB DOPAL DOPAL H2O2 H₂O₂ BlockedMAOB Inactive MAO-B Complex NH3 NH₃ MAOB->DOPAL MAOB->H2O2 MAOB->NH3 Inhibitor This compound or Selegiline Inhibitor->BlockedMAOB MAOB_2 MAO-B Enzyme MAOB_2->BlockedMAOB binds to G start Seed SH-SY5Y Cells (24h) pretreat Pre-treat with Compound or α-Lipoic Acid (2h) start->pretreat stress Induce Oxidative Stress (Add H₂O₂) (24h) pretreat->stress mtt Add MTT Reagent (4h) stress->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Cell Viability & Neuroprotection read->analyze

Caption: Experimental workflow for the in vitro neuroprotection assay.

Data Presentation and Interpretation

The data should clearly show the dose-dependent protective effect of the compound.

Table 3: Hypothetical Neuroprotection Data

Treatment Group Concentration (µM) Cell Viability (% of Control)
Untreated Control - 100% ± 4.5%
H₂O₂ Only 150 48% ± 3.2%
(Z)-3-(...)-one + H₂O₂ 1 55% ± 3.8%
5 72% ± 4.1%
10 89% ± 3.5%

| α-Lipoic Acid + H₂O₂ | 10 | 85% ± 4.0% |

This data allows for a direct comparison of the neuroprotective efficacy of the test compound against a known antioxidant at similar concentrations.

Conclusion

This guide outlines a logical and scientifically rigorous pathway for the independent verification of this compound's bioactivity. By first ensuring the compound's identity and purity, and then proceeding with well-controlled functional assays using established benchmarks like Selegiline and α-Lipoic Acid, a researcher can generate high-confidence data. This approach, grounded in explaining the causality of experimental design, not only validates previous findings but also builds a solid foundation for any subsequent preclinical development.

References

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed.
  • Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments.
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec.
  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed.
  • Monoamine Oxidase Assays - Cell Biolabs, Inc.
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC.
  • Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) - Abcam.
  • In Vitro Neuroprotection Assay Using Eleutheroside C - Benchchem.
  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera.
  • This compound - PubChem. Available at: [Link]

  • Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate - PMC - NIH. Available at: [Link]

  • Synthesis of 3-hydroxy-3-(2-hydroxy-6-oxocyclohex-1-en-1-yl)indolin-2-ones.
  • Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors - MDPI. Available at: [Link]

  • 6-Hydroxy-3-(hydroxyimino)indolin-2-one - PMC. Available at: [Link]

Sources

Structure-activity relationship (SAR) comparison of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one Analogues

The isatin scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] A particularly interesting derivative is the isatin oxime, which introduces a hydroxyimino group at the C3 position, significantly influencing the molecule's biological profile. This guide focuses on the this compound core, providing a detailed comparative analysis of its analogues to elucidate key structure-activity relationships (SAR). By examining how specific structural modifications impact biological outcomes, we aim to provide actionable insights for researchers in drug discovery and development.

The Core Scaffold: A Foundation for Diverse Bioactivity

The parent compound, this compound, possesses a unique combination of structural features: a planar indolin-2-one ring system, a hydrogen-bond-donating and -accepting oxime moiety, and a methyl group at the N1 position.[3] These features provide a versatile template for chemical modification. The primary goals of analogue synthesis are to enhance potency against specific biological targets, improve selectivity, and optimize pharmacokinetic properties. The key points for modification are the N1-position, the C5/C6/C7 positions on the aromatic ring, and the oxime's hydroxyl group.

SAR_Points cluster_0 cluster_1 Points of Modification Core Core R1 N1-Position (Alkyl, Aryl, H) R1->Core R2 Aromatic Ring (Positions 4-7, EWG/EDG) R2->Core R3 Oxime Group (Etherification, Esterification) R3->Core Synthesis_Workflow start Substituted Isatin step1 N-Methylation (CH3I, K2CO3, DMF) start->step1 intermediate N-Methylisatin Derivative step1->intermediate step2 Oximation (NH2OH·HCl, NaOAc, EtOH) intermediate->step2 product (Z)-3-(Hydroxyimino)-1- methylindolin-2-one Analogue step2->product

Caption: General synthetic workflow for target analogues.

Comparative SAR Analysis

The biological activity of these analogues is highly dependent on the nature and position of substituents. Below, we compare derivatives based on the modification site, supported by experimental data from various studies targeting different diseases.

A. Modification of the Aromatic Ring (Positions 5 and 6)

Substitution on the benzene ring of the indolinone core is a critical determinant of activity. The electronic properties and size of the substituent can drastically alter target engagement. Many derivatives have been explored as kinase inhibitors and anti-infective agents. [4][5] A study on 3-hydrazonoindolin-2-one derivatives (a closely related class) as HIV-1 RNase H inhibitors provides valuable SAR insights applicable to the oxime series. [5]The data reveals a strong preference for electron-withdrawing groups (EWGs) at the C5 and C6 positions.

Compound ID (Reference)Substituent (Position)Biological TargetActivity (IC₅₀, µM)SAR Insight
6g [5]6-Fluoro (6-F)HIV-1 RNase H>100Single fluoro at C6 is not favorable.
6j [5]6-Trifluoromethoxy (6-OCF₃)HIV-1 RNase H15.28A potent EWG at C6 significantly boosts activity.
6f [5]5-Trifluoromethoxy (5-OCF₃)HIV-1 RNase H8.94Moving the potent EWG to C5 further enhances activity, suggesting a key interaction pocket.
6t [5]5-Chloro, 6-Fluoro (5-Cl, 6-F)HIV-1 RNase H7.85Di-halogenation with strong EWGs provides the highest potency in this series.
5d [4]5-Nitro (5-NO₂)Kinase Binding / Anti-inflammatoryBinds to 12 kinases with high affinityA very strong EWG at C5 leads to broad and potent kinase inhibition.

Analysis of Aromatic Ring Substitutions:

  • Electron-Withdrawing Groups (EWGs) are Preferred: The data consistently shows that potent EWGs like -OCF₃, -Cl, and -NO₂ at the C5 and C6 positions are crucial for high activity. This suggests that reducing the electron density of the aromatic ring is favorable for target binding, possibly through enhanced π-π stacking or other electronic interactions within the active site.

  • Positional Importance: The C5 position appears to be a "hotspot" for modification. A 5-OCF₃ group (compound 6f ) is more potent than a 6-OCF₃ group (compound 6j ). [5]This highlights the specific topology of the target's binding pocket.

  • Loss of Activity: Conversely, introducing electron-donating groups (EDGs) like methoxy (-OCH₃) has been shown to result in a complete loss of activity in some series, reinforcing the need for an electron-poor aromatic system. [5]

B. Modification of the C3-(Hydroxyimino) Group: Oxime Ethers

Alkylation of the oxime's hydroxyl group creates oxime ethers, which fundamentally changes the molecule's properties by removing a key hydrogen bond donor and increasing lipophilicity. This strategy has been successfully employed to develop potent and selective inhibitors against different targets.

A series of novel isatin-oxime ether derivatives were recently designed as potential inhibitors of isocitrate dehydrogenase 1 (IDH1), a key enzyme in cancer metabolism. [6]

Compound ID (Reference) Oxime Ether Moiety (R) Target Cell Line Activity (IC₅₀, nM) SAR Insight
6m [6] 4-Fluorobenzyl HepG2 (Liver Cancer) 12 The 4-fluorobenzyl ether shows exceptional potency, indicating a favorable interaction with a hydrophobic pocket.
6n [6] 4-Chlorobenzyl HepG2 (Liver Cancer) 25 Replacing fluorine with chlorine retains high potency, suggesting tolerance for larger halogens at the para position.
6n [6] 4-Chlorobenzyl Hela (Cervical Cancer) 9 Demonstrates potent, broad-spectrum anticancer activity.
6o [6] 4-Bromobenzyl Hela (Cervical Cancer) 20 The bromo-analogue also shows excellent activity, confirming the importance of a para-halogenated benzyl ether.

| 6f [6]| 2,4-Dichlorobenzyl | Hela (Cervical Cancer) | 30 | Di-substitution is well-tolerated but does not improve upon the single para-substituted analogues. |

Analysis of Oxime Ether Modifications:

  • Accessing New Targets: Etherification of the oxime allows the molecule to probe different binding sites. The potent anticancer activity against IDH1 demonstrates that this modification can completely switch the therapeutic application of the scaffold. [6]* Importance of the Aryl Moiety: The presence of a substituted benzyl group is key. Molecular docking studies for these compounds revealed strong binding interactions with the active site of IDH1. [6]* Halogen Substitution is Favorable: A halogen (F, Cl, Br) at the para-position of the benzyl ring consistently leads to high potency. This substituent likely engages in specific halogen bonding or hydrophobic interactions within the enzyme's active site.

Key Biological Assays and Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized biological assays are essential. Below is a representative protocol for evaluating the anti-inflammatory activity of these analogues, a common application for isatin derivatives. [7]

Experimental Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test analogues (e.g., 1 to 50 µM) for 1 hour. A vehicle control (DMSO) should be included.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response and nitric oxide (NO) production. A negative control group (no LPS) should also be included.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. An IC₅₀ value can then be determined.

Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Measurement & Analysis c1 Culture RAW 264.7 cells c2 Seed cells in 96-well plate c1->c2 t1 Treat with Test Analogues c2->t1 t2 Stimulate with LPS t1->t2 m1 Perform Griess Assay on Supernatant t2->m1 m2 Measure Absorbance at 540 nm m1->m2 a1 Calculate % Inhibition & IC50 m2->a1

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Conclusion and Future Directions

The this compound scaffold is a highly tractable platform for developing novel therapeutic agents. This comparative guide highlights several critical SAR trends:

  • Aromatic Ring: The C5 position is a key interaction site, where potent electron-withdrawing groups like -OCF₃ and -NO₂ dramatically enhance biological activity, particularly in kinase and enzyme inhibition.

  • Oxime Moiety: The conversion of the oxime hydroxyl to an ether linkage opens up new therapeutic possibilities, enabling potent inhibition of targets like IDH1. The nature of the ether substituent, especially para-halogenated benzyl groups, is crucial for this activity.

Future research should focus on combining these favorable modifications. For instance, synthesizing oxime ether derivatives with optimized electron-withdrawing groups at the C5 position could lead to dual-target inhibitors or compounds with significantly improved potency. Furthermore, exploring a wider range of heterocyclic ethers could yield analogues with enhanced selectivity and improved drug-like properties. The insights provided herein offer a logical framework for the rational design of the next generation of isatin oxime-based therapeutics.

References

  • Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review). (2025). ResearchGate. [Link]

  • Kancharla, S., et al. (2022). Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles as inhibitors of Mycobacterium tuberculosis. New Journal of Chemistry. [Link]

  • Medvedev, A., et al. (2007). Biological targets for isatin and its analogues: Implications for therapy. CNS & Neurological Disorders - Drug Targets. [Link]

  • Gothwal, M., et al. (2025). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. ACS Omega. [Link]

  • Elekofoti, M., et al. (2022). A survey of isatin hybrids and their biological properties. Journal of the Nigerian Society of Physical Sciences. [Link]

  • Badrey, M. G., et al. (2023). Synthesis and Biological Evaluation of Isatin Derivatives as Antibacterial Inhibitors. ResearchGate. [Link]

  • Yan, G., et al. (2025). Design, synthesis, biological evaluation and molecular docking of novel isatin-oxime ether derivatives as potential IDH1 inhibitors. Molecular Diversity. [Link]

  • Neves, M. A. C., et al. (2021). Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. Molecules. [Link]

  • Lountos, G. T., et al. (2025). Synthesis and Sar of 3-(quinolin-2-yl)indolin-2-ones as kinase inhibitors: Crystallographic evidence for an unique binding conformation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kim, J. E., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Pharmaceuticals. [Link]

  • Penoni, A., et al. (2014). A novel synthesis of N-hydroxy- and N-methoxy-3-aroylindoles. Organic & Biomolecular Chemistry. [Link]

  • Cerna, I., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Hassan, G. S., et al. (2019). 3-Hydrazinoindolin-2-one Derivatives: Chemical Classification and Investigation of Their Targets as Anticancer Agents. ChemInform. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chen, Y., et al. (2011). Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Zhong, H., et al. (2008). Combined 3D-QSAR modeling and molecular docking study on indolinone derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase-1. Journal of Chemical Information and Modeling. [Link]

  • Raj, A., et al. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Anticancer Agents in Medicinal Chemistry. [Link]

  • Wang, H., et al. (2010). 6-Hydroxy-3-(hydroxyimino)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Tarzia, G., et al. (2003). Structure-activity Relationships of Dimethindene Derivatives as New M2-selective Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (Z)-3-(Hydroxyimino)-1-methylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities, such as (Z)-3-(Hydroxyimino)-1-methylindolin-2-one, for which comprehensive toxicological data may not be readily available, demands a meticulous and conservative approach to personal protection and laboratory practice. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounding its recommendations in established safety principles from authoritative sources.

Hazard Assessment: A Proactive Stance in the Absence of Data

Personal Protective Equipment (PPE): Your Primary Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as a first line of defense against potential laboratory hazards.[4] A hazard assessment of your specific laboratory operations is crucial to determine the necessary PPE.[5] For handling this compound, the following PPE is required:

Protection Type Required PPE Rationale & Best Practices
Eye and Face ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are highly recommended. A face shield should be worn over goggles when handling larger quantities or if there is a splash hazard.[6][7]Protects against accidental splashes of the compound, which could cause serious eye irritation or damage.[8] Safety glasses are the minimum requirement, but goggles provide a better seal.[7] A face shield offers an additional layer of protection for the entire face.[7]
Body Flame-resistant laboratory coat.[7]A lab coat protects the skin and personal clothing from contamination. It should be kept buttoned.[9] Flame-resistant material is a best practice when working with any chemical.
Hand Disposable nitrile gloves (minimum). Consider double-gloving or using a more robust glove for prolonged handling.[6][10]Nitrile gloves offer protection against incidental chemical contact.[6][10] For chemicals with unknown skin absorption hazards, more protective gloves may be necessary.[7] Always inspect gloves before use and change them immediately if contaminated.[6]
Foot Closed-toe shoes.Protects feet from spills and falling objects. Open-toed shoes are never permissible in a laboratory setting.[7][9]
Respiratory Not generally required if handled in a certified chemical fume hood. If weighing or handling outside of a hood, a NIOSH-approved respirator may be necessary based on a risk assessment.[10]A chemical fume hood is the primary engineering control to prevent inhalation of powders or aerosols.[3][4] If a hood is not available, respiratory protection is mandatory.[10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your research.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[3]

  • Gather Materials: Ensure all necessary equipment, including PPE, spill kit, and waste containers, are readily accessible before you begin.

  • Review Procedures: Familiarize yourself with the experimental protocol and this safety guide.

Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Work within a chemical fume hood prep1->prep2 prep3 Prepare all necessary equipment prep2->prep3 handle1 Weigh the compound carefully to avoid dust prep3->handle1 handle2 Add to solvent or reaction mixture handle1->handle2 handle3 Securely cap all containers handle2->handle3 clean1 Decontaminate surfaces handle3->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste in designated containers clean2->clean3 clean4 Remove PPE and wash hands clean3->clean4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.